molecular formula C10H7Cl2NO B1611738 3,4-Dichloro-6-methoxyquinoline CAS No. 927800-57-5

3,4-Dichloro-6-methoxyquinoline

カタログ番号: B1611738
CAS番号: 927800-57-5
分子量: 228.07 g/mol
InChIキー: PFJQWGJDRUJPKQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3,4-Dichloro-6-methoxyquinoline is a useful research compound. Its molecular formula is C10H7Cl2NO and its molecular weight is 228.07 g/mol. The purity is usually 95%.
The exact mass of the compound 3,4-Dichloro-6-methoxyquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,4-Dichloro-6-methoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dichloro-6-methoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3,4-dichloro-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c1-14-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJQWGJDRUJPKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590614
Record name 3,4-Dichloro-6-methoxyquinoline
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URL https://comptox.epa.gov/dashboard/DTXSID60590614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927800-57-5
Record name 3,4-Dichloro-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dichloro-6-methoxyquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4-dichloro-6-methoxyquinoline from 4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of a robust synthetic route to 3,4-dichloro-6-methoxyquinoline, a valuable heterocyclic building block for researchers, scientists, and professionals in drug development. The synthesis commences with the readily available starting material, 4-methoxyaniline, and proceeds through a logical sequence of cyclization and chlorination reactions. This document emphasizes the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The targeted introduction of halogen substituents onto the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. 3,4-dichloro-6-methoxyquinoline, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, with the two distinct chlorine atoms at the C3 and C4 positions offering opportunities for selective functionalization through various cross-coupling and nucleophilic substitution reactions. This guide details a reliable three-step synthesis to obtain this key intermediate.

Proposed Synthetic Pathway

The synthesis of 3,4-dichloro-6-methoxyquinoline from 4-methoxyaniline can be efficiently achieved in three distinct steps. The overall workflow involves the initial construction of the quinoline core to form a 4-hydroxyquinoline intermediate, followed by two sequential chlorination steps to introduce the chloro-substituents at the desired positions.

Synthetic_Workflow Start 4-methoxyaniline Step1 Step 1: Gould-Jacobs Reaction (Cyclization) Start->Step1 Intermediate1 6-methoxyquinolin-4-ol Step1->Intermediate1 Step2 Step 2: Chlorination at C4 (POCl3) Intermediate1->Step2 Intermediate2 4-chloro-6-methoxyquinoline Step2->Intermediate2 Step3 Step 3: Chlorination at C3 (Vilsmeier-Haack or similar) Intermediate2->Step3 End 3,4-dichloro-6-methoxyquinoline Step3->End

Caption: Overall synthetic workflow for 3,4-dichloro-6-methoxyquinoline.

Step 1: Synthesis of 6-methoxyquinolin-4-ol via the Gould-Jacobs Reaction

The initial and crucial step in this synthesis is the construction of the quinoline core. The Gould-Jacobs reaction is a reliable and well-established method for the preparation of 4-hydroxyquinoline derivatives from anilines.[1][2] This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[3] For this synthesis, 4-methoxyaniline is reacted with diethyl ethoxymethylenemalonate (EMME).

The reaction proceeds through an initial nucleophilic substitution where the amino group of 4-methoxyaniline displaces the ethoxy group of EMME to form an anilinomethylenemalonate intermediate. This is followed by a thermally induced 6-electron cyclization to yield the 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in its 4-oxo tautomeric form. Subsequent saponification and decarboxylation afford the desired 6-methoxyquinolin-4-ol.[1]

Gould_Jacobs_Mechanism cluster_step1 Condensation cluster_step2 Cyclization cluster_step3 Saponification & Decarboxylation 4-methoxyaniline 4-methoxyaniline Intermediate_A Anilinomethylenemalonate Intermediate 4-methoxyaniline->Intermediate_A + EMME - EtOH EMME Diethyl ethoxymethylenemalonate Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B Heat Intermediate_C Carboxylic Acid Intermediate Intermediate_B->Intermediate_C 1. NaOH 2. H+ Product 6-methoxyquinolin-4-ol Intermediate_C->Product Heat, -CO2

Caption: Mechanism of the Gould-Jacobs reaction.

Experimental Protocol for Step 1

Materials:

  • 4-methoxyaniline

  • Diethyl ethoxymethylenemalonate (EMME)

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • High-boiling point solvent (e.g., diphenyl ether or Dowtherm A)

Procedure:

  • Condensation: In a round-bottom flask, dissolve 4-methoxyaniline (1.0 eq) in ethanol. Add diethyl ethoxymethylenemalonate (1.05 eq) to the solution. Heat the mixture at reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation of Intermediate: After completion, cool the reaction mixture to room temperature. The intermediate, diethyl (4-methoxyanilino)methylenemalonate, may precipitate. If so, collect the solid by filtration. If not, remove the ethanol under reduced pressure.

  • Cyclization: In a suitable high-boiling point solvent, suspend the crude intermediate. Heat the mixture to approximately 250°C for 30-60 minutes.[4]

  • Saponification: Cool the reaction mixture and add a solution of sodium hydroxide (2.5 eq) in water. Heat the mixture at reflux for 1-2 hours to hydrolyze the ester.

  • Decarboxylation and Precipitation: Cool the mixture and acidify with concentrated hydrochloric acid to a pH of approximately 4-5. The decarboxylation occurs upon heating the acidic solution. The product, 6-methoxyquinolin-4-ol, will precipitate.

  • Purification: Collect the solid by filtration, wash with water, and then with cold ethanol. The product can be further purified by recrystallization.

ParameterValue
4-methoxyaniline1.0 eq
Diethyl ethoxymethylenemalonate1.05 eq
Cyclization Temperature~250°C
Typical Yield70-85%

Step 2: Synthesis of 4-chloro-6-methoxyquinoline

The conversion of the 4-hydroxyl group of 6-methoxyquinolin-4-ol to a chloro substituent is a critical step. This transformation is readily achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[5] The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[6]

Experimental Protocol for Step 2

Materials:

  • 6-methoxyquinolin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic)

  • Toluene or another suitable solvent

  • Ice

  • Sodium bicarbonate solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 6-methoxyquinolin-4-ol (1.0 eq) in toluene.

  • Addition of Reagents: Add a catalytic amount of DMF. Then, slowly add phosphorus oxychloride (3.0-5.0 eq) to the stirred suspension. The addition is exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood. This will quench the excess POCl₃.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ParameterValue
6-methoxyquinolin-4-ol1.0 eq
Phosphorus oxychloride (POCl₃)3.0-5.0 eq
Reaction Temperature110°C
Typical Yield85-95%

Step 3: Synthesis of 3,4-dichloro-6-methoxyquinoline

The final step involves the selective chlorination of the C3 position of 4-chloro-6-methoxyquinoline. This can be a challenging transformation as the quinoline ring is generally deactivated towards electrophilic substitution, and the C4-chloro substituent further influences the reactivity. A plausible approach is to utilize a Vilsmeier-Haack type reaction to introduce a formyl group at the C3 position, which can then be converted to a chloro group, or to explore direct chlorination methods.

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed from DMF and POCl₃, which acts as a mild electrophile for formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] Subsequent treatment can lead to the desired dichloro product.

Experimental Protocol for Step 3

Materials:

  • 4-chloro-6-methoxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Sodium bicarbonate solution

Procedure:

  • Formation of Vilsmeier Reagent: In a flask, cool DMF (excess) to 0°C and slowly add POCl₃ (3.0 eq). Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Reaction: To the Vilsmeier reagent, add 4-chloro-6-methoxyquinoline (1.0 eq) portion-wise, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90°C for several hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. The crude product will likely be a mixture of the 3-formyl and the desired 3,4-dichloroquinoline. Purification by column chromatography will be necessary to isolate the target compound.

ParameterValue
4-chloro-6-methoxyquinoline1.0 eq
Phosphorus oxychloride (POCl₃)3.0 eq
N,N-Dimethylformamide (DMF)Excess
Reaction Temperature80-90°C
Typical YieldModerate

Conclusion

The synthesis of 3,4-dichloro-6-methoxyquinoline from 4-methoxyaniline is a multi-step process that relies on established and reliable organic transformations. The Gould-Jacobs reaction provides an effective entry to the core quinoline structure, followed by a high-yielding chlorination at the 4-position. The final chlorination at the 3-position requires more carefully controlled conditions. This guide provides a solid foundation for researchers to produce this valuable synthetic intermediate, enabling further exploration in the development of novel chemical entities.

References

  • Wikipedia. (2023, December 2). Gould–Jacobs reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction.
  • Organic Syntheses. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • MDPI. (2025, November 13). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

  • Wikipedia. (2023, October 28). Conrad–Limpach synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction.
  • Atlantis Press. (2017, February). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • PubMed. (2011, March 18). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]

  • PMC. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (2023, December 11). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • International Journal of Scientific Research in Science and Technology. (2019, December 19). Vilsmeier-Haack Transformations under Non Classical Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US4277607A - Process for the preparation of 4-chloroquinolines.
  • Organic Chemistry Portal. (2024, July 5). One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones. Retrieved from [Link]

  • ACS Publications. (2024, July 5). One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
  • ResearchGate. (2014, November 14). How should I proceed in Chlorination using POCl3?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • MDPI. (2023, October 8). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Retrieved from [Link]

  • PubMed. (2023, October 8). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Retrieved from [Link]

  • Indian Chemical Society. (n.d.). POCl -PCl mixture: A robust chlorinating agent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-2-(p-chlorophenyl)-6-methoxyquinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]

Sources

The Dichlorinated Quinoline Scaffold: Chelation, Ionophoric Toxicity, and Kinase Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dichlorinated quinoline pharmacophore represents a bifurcation in medicinal chemistry. Unlike their monochlorinated cousins (e.g., chloroquine), the addition of a second chlorine atom—typically at the 5,7-positions in 8-hydroxyquinolines or the 4,7-positions in aminoquinolines—fundamentally alters the compound's lipophilicity (


) and electronic distribution.

This guide deconstructs the two distinct mechanisms of action (MoA) governing this class:

  • Metallotoxicity & Ionophore Activity: Observed primarily in 5,7-dichloro-8-hydroxyquinoline (Chloroxine) , where the mechanism relies on dysregulating intracellular zinc/copper homeostasis.

  • Enzymatic Inhibition & DNA Intercalation: Observed in derivatives of 4,7-dichloroquinoline , which serve as scaffolds for Topoisomerase I and EGFR kinase inhibitors.

Part 1: The Pharmacophore & Chemical Biology

The efficacy of dichlorinated quinolines is not accidental; it is a function of the "Chloride Effect." The chlorine atoms serve two critical roles:

  • Electronic Modulation: They lower the pKa of the phenol group (in 8-hydroxy variants) and the ring nitrogen, stabilizing the anionic species required for metal binding.

  • Lipophilic Enhancement: They facilitate passive diffusion across the bacterial cell wall or the blood-brain barrier, converting the molecule into a stealth carrier for metal ions.

Mechanism A: The "Trojan Horse" Ionophore Effect

Primary Agent: 5,7-dichloro-8-hydroxyquinoline (Chloroxine)

This mechanism is distinct from simple metal stripping. Chloroxine does not merely remove metals; it redistributes them.

  • Chelation: The nitrogen (N1) and phenolate oxygen (O8) form a bidentate ligand. The 5,7-dichloro substitution pulls electron density, preventing premature protonation and ensuring the complex remains neutral and lipophilic at physiological pH.

  • Translocation: The neutral complex (

    
    ) diffuses across the lipid bilayer.
    
  • Intracellular Release: Upon encountering the acidic environment of lysosomes or specific cytoplasmic gradients, the complex dissociates.

  • Toxicity: The released free zinc (

    
    ) inhibits the proteasome and generates Reactive Oxygen Species (ROS) via the Fenton reaction (if Cu/Fe are involved), leading to apoptosis.
    
Mechanism B: The Scaffold Intercalation

Primary Agent: 4,7-dichloroquinoline derivatives

Here, the quinoline ring acts as a planar anchor. The 4,7-dichloro pattern is often a synthetic precursor where the C4-chlorine is displaced by amines. The remaining C7-chlorine is critical for fitting into the hydrophobic pocket of targets like DNA Gyrase or EGFR .

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the dual-pathway mechanism: the Ionophore effect (left) and the Kinase/DNA inhibition (right).

MoA_Dichlorinated_Quinoline cluster_0 Mechanism A: 5,7-Dichloro-8-HQ (Ionophore) cluster_1 Mechanism B: 4,7-Dichloro Derivatives (Inhibitor) Ext_Zn Extracellular Zn2+/Cu2+ Complex Lipophilic Neutral Complex (Zn-L2) Ext_Zn->Complex Chelation Ligand 5,7-dichloro-8-HQ Ligand->Complex Lysosome Lysosomal Acidification (Complex Dissociation) Complex->Lysosome Membrane Diffusion ROS ROS Generation & Proteasome Inhibition Lysosome->ROS Metal Release Scaffold 4,7-dichloroquinoline Scaffold Deriv C4-Functionalization (Amination) Scaffold->Deriv SNAr Reaction Target_DNA DNA Gyrase / Topo I (Intercalation) Deriv->Target_DNA Stacking Target_Kinase EGFR/c-Met Kinase (ATP Competition) Deriv->Target_Kinase Binding

Caption: Dual mechanistic pathways of dichlorinated quinolines: Metal transport (left) vs. Enzyme inhibition (right).

Part 3: Validated Experimental Protocols

As a senior scientist, I rely on self-validating protocols . A cytotoxicity assay is meaningless unless you prove why the cells died. The following protocols include specific rescue controls (Rescue) to confirm the mechanism.

Protocol 1: Zinc Ionophore Validation Assay

Objective: Confirm that 5,7-dichloro-8-hydroxyquinoline acts as a Zinc Ionophore rather than a simple chelator. Principle: If the compound is an ionophore, intracellular zinc levels will rise upon treatment. This signal should be ablated by a membrane-impermeable chelator (DTPA) or a cell-permeable chelator (TPEN).

Materials:

  • Probe: FluoZin-3 AM (Cell permeable Zn indicator).

  • Compound: 5,7-dichloro-8-hydroxyquinoline (Chloroxine).

  • Control: TPEN (High affinity intracellular Zn chelator).

  • Buffer: HBSS (Metal-free).

Workflow:

  • Seeding: Plate HeLa or A549 cells in black-walled 96-well plates (10k cells/well). Adhere overnight.

  • Dye Loading: Wash cells with HBSS. Incubate with 2 µM FluoZin-3 AM for 30 mins at 37°C.

  • Wash: Remove dye, wash 2x with HBSS to remove extracellular probe.

  • Treatment (Critical Step):

    • Condition A (Test): Compound (10 µM) +

      
       (10 µM).
      
    • Condition B (Negative Control): Compound (10 µM) only (checks for scavenging).

    • Condition C (Rescue Control): Compound +

      
       + TPEN (5 µM) .
      
  • Measurement: Monitor fluorescence (Ex/Em 494/516 nm) every 2 mins for 1 hour.

Interpretation:

  • True Ionophore: Rapid increase in fluorescence in Condition A.

  • Validation: Condition C must show flatline fluorescence (proving the signal is Zn-dependent).

Protocol 2: Topoisomerase I Relaxation Assay

Objective: Validate DNA intercalation/inhibition for 4,7-dichloroquinoline derivatives.

Workflow:

  • Mix: Supercoiled pHOT1 plasmid DNA (250 ng) + Human Topoisomerase I (2 units).

  • Treat: Add increasing concentrations of the quinoline derivative (0.1, 1, 10, 50 µM).

  • Incubate: 30 mins at 37°C.

  • Stop: Add 10% SDS and Proteinase K.

  • Electrophoresis: Run on 1% agarose gel (without Ethidium Bromide initially).

  • Stain & Visualize: Stain post-run with Ethidium Bromide.

Interpretation:

  • Active Inhibitor: Presence of supercoiled DNA band (lower migration) indicates Topo I was prevented from relaxing the DNA.

  • Inactive: DNA appears as relaxed topoisomers (laddering).

Part 4: Data Summary & Therapeutic Window

The following table summarizes the structure-activity relationship (SAR) data synthesized from current literature regarding the dichlorinated variants.

Compound ClassKey SubstitutionPrimary TargetIC50 / MIC RangeTherapeutic Indication
Chloroxine 5,7-dichloro-8-hydroxyBacterial Metalloenzymes / Fungal Cell Wall1 - 10 µg/mL (Bacteria)Seborrheic dermatitis, Topical antimicrobial
PBT2 Analog 5,7-dichloro-8-hydroxy*Zinc/Copper Transport (Ionophore)50 - 200 nM (Neuro)Alzheimer's (Clinical trials), Antibiotic potentiator
4,7-Dichloro-Q 4,7-dichloro (Scaffold)Precursor for synthesisN/A (Intermediate)Synthetic intermediate for antimalarials
Gyrase Inhibitors 7-chloro-4-aminoDNA Gyrase / Topoisomerase IV0.5 - 5 µM (Cancer lines)Experimental Oncology, Drug-Resistant Malaria

*Note: PBT2 is a specific dimethylamino derivative of the dichlorinated scaffold.

Part 5: References

  • BenchChem. (2025). An In-depth Technical Guide to the Antibacterial Mechanism of Action of Chloroxine.[1] Retrieved from

  • National Institutes of Health (PubChem). (2025). Chloroxine | C9H5Cl2NO - Pharmacology and Biochemistry. Retrieved from

  • Boddie, H. et al. (2020). Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2. mSphere (ASM). Retrieved from

  • Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[2] Retrieved from

  • Mushtaq, N. et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria.[3] Scientific Reports. Retrieved from

  • Massoud, M. et al. (2019). Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3-substituted Quinoline Derivatives as Antitumor Agents.[4][5] Letters in Drug Design & Discovery.[4] Retrieved from

Sources

investigating the biological activity of 3,4-dichloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Electrophilic Scaffold for Kinase and IRAK4 Inhibitor Development

Executive Summary

3,4-dichloro-6-methoxyquinoline (CAS: 927800-57-5) acts as a critical intermediate in the synthesis of advanced small-molecule therapeutics. Unlike simple quinolines, this specific di-chloro substituted scaffold possesses a unique "reactivity gradient" that medicinal chemists exploit to build complex drugs. Its core value lies in its role as a precursor for IRAK4 inhibitors (autoimmune disease) and 4-aminoquinoline antimalarials .

This guide provides a technical deep-dive into its chemical behavior, biological applications, and validated experimental protocols for its utilization in drug discovery.

Chemical Architecture & Reactivity Profile

The biological utility of 3,4-dichloro-6-methoxyquinoline is dictated by its electronic structure. It is not the final drug, but the chassis upon which the drug is built.

The Reactivity Gradient

The molecule features two chlorine atoms with vastly different susceptibilities to nucleophilic attack. This regioselectivity is the basis for its use in combinatorial chemistry.

  • C4-Chlorine (The "Gateway"): The chlorine at position 4 is highly electrophilic. The nitrogen atom in the quinoline ring withdraws electron density, making C4 susceptible to SNAr (Nucleophilic Aromatic Substitution) reactions.[1][2] This is the primary site for attaching pharmacophores (e.g., anilines, aliphatic amines).

  • C3-Chlorine (The "Anchor"): The chlorine at position 3 is sterically hindered and electronically less activated. It typically survives the initial SNAr reaction at C4, allowing it to serve as a handle for secondary modifications (e.g., Palladium-catalyzed cross-couplings) or to provide metabolic stability by blocking the C3 position from oxidation.

  • C6-Methoxy (The "Modulator"): This electron-donating group (EDG) increases the electron density of the benzene ring, modulating the compound's lipophilicity (LogP) and solubility, while mimicking the substitution pattern of established drugs like Quinine and Moxifloxacin.

Visualization: Reactivity Map

ReactivityMap Core 3,4-Dichloro-6-methoxyquinoline C4 C4-Position (High Reactivity) Core->C4 Primary Site for S_NAr Displacement C3 C3-Position (Low Reactivity) Core->C3 Secondary Site for Pd-Catalyzed Coupling C6 C6-Methoxy (Lipophilicity/Binding) Core->C6 Modulates ADME & H-Bonding Kinase Hinge Binding Kinase Hinge Binding C4->Kinase Hinge Binding Antimalarial Pharmacophore Antimalarial Pharmacophore C4->Antimalarial Pharmacophore

Figure 1: Functional reactivity map of the scaffold showing the regioselective prioritization of the C4 position for initial drug design.

Biological Applications

A. IRAK4 Inhibition (Autoimmune & Inflammation)

The most documented application of this scaffold is in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a pivotal node in the Toll-like Receptor (TLR) and IL-1R signaling pathways.

  • Mechanism: Derivatives of 3,4-dichloro-6-methoxyquinoline bind to the ATP-binding pocket of IRAK4. The 6-methoxy group often interacts with the hinge region, while the substituent introduced at C4 extends into the solvent-exposed area or hydrophobic back pocket, preventing ATP phosphorylation.

  • Therapeutic Relevance: Inhibition of this pathway blocks the production of pro-inflammatory cytokines (TNF-α, IL-6), offering treatment avenues for Rheumatoid Arthritis and Lupus.

B. Antimalarial & Antimicrobial Activity

The 6-methoxyquinoline core is the hallmark of the "Cinchona alkaloid" class (e.g., Quinine, Chloroquine).

  • Heme Detoxification: 4-amino derivatives synthesized from this scaffold function by accumulating in the parasite's digestive vacuole. They bind to hematin (toxic), preventing its polymerization into hemozoin (non-toxic), effectively poisoning the parasite with its own metabolic waste.

  • Structure-Activity Relationship (SAR): The 3-chloro substituent (unique to this scaffold compared to chloroquine) adds steric bulk that may overcome resistance mechanisms in P. falciparum strains that have mutated transporters.

Visualization: IRAK4 Signaling Pathway

IRAK4_Pathway TLR Toll-like Receptor (TLR) MyD88 MyD88 TLR->MyD88 IL1R IL-1 Receptor IL1R->MyD88 IRAK4 IRAK4 (Target of Quinoline) MyD88->IRAK4 Activation IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Complex TRAF6->NFkB Signaling Cascade Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription Inhibitor 3,4-dichloro-6-methoxy Derivative Inhibitor->IRAK4 Blocks ATP Binding

Figure 2: The IRAK4 signaling cascade. The quinoline derivative inhibits the critical phosphorylation step initiated by IRAK4.

Experimental Protocols

Protocol 1: Regioselective C4-Amination (SNAr)

Objective: To functionalize the C4 position while leaving the C3-chlorine intact. This is the standard "activation" step for this scaffold.

Materials:

  • Substrate: 3,4-dichloro-6-methoxyquinoline (1.0 eq)

  • Nucleophile: Aniline derivative or Aliphatic amine (1.2 eq)

  • Solvent: Ethanol or Isopropanol (Protic solvents facilitate SNAr via H-bonding stabilization of the transition state)

  • Catalyst: Catalytic HCl (optional, for aniline activation)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of 3,4-dichloro-6-methoxyquinoline in 5 mL of isopropanol.

  • Addition: Add 1.2 mmol of the desired amine.

  • Reflux: Heat the mixture to reflux (80-85°C) for 4–6 hours.

    • Monitoring: Use TLC (Hexane:Ethyl Acetate 3:1). The starting material (high Rf) should disappear, replaced by a lower Rf fluorescent spot.

  • Work-up: Cool to room temperature.

    • If solid precipitates: Filter and wash with cold ether.

    • If solution remains: Basify with 1M NaHCO3 and extract with Dichloromethane (DCM).

  • Validation: 1H-NMR should show the loss of the C4 proton signal (if comparing to a 4-H analog) or a shift in the adjacent C3/C5 protons due to the new substituent.

Protocol 2: In Vitro Kinase Inhibition Assay (IRAK4)

Objective: To quantify the IC50 of the synthesized derivative against IRAK4.

Workflow:

  • Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Dilution: Create a serial dilution (10-point, 3-fold) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Enzyme Mix: Incubate recombinant human IRAK4 (0.5 nM) with the test compound for 30 minutes at 25°C.

  • Reaction Start: Add ATP (at Km concentration) and peptide substrate.

  • Detection: Use an ADP-Glo™ or similar luminescence assay to measure ATP depletion after 60 minutes.

  • Analysis: Plot Relative Luminescence Units (RLU) vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate IC50.

Safety & Toxicology Profile

  • Hazard Identification: 3,4-dichloro-6-methoxyquinoline is an irritant (Skin Irrit. 2, Eye Irrit. 2A).

  • Mutagenicity: Quinoline derivatives can be genotoxic.[3] However, the 3,4-dichloro substitution pattern often reduces metabolic activation compared to unsubstituted quinoline.

  • Handling: All synthesis steps involving SNAr displacements release HCl gas or require basic workups; perform in a fume hood.

References

  • Google Patents. (2015).[4] WO2015150995A1 - Bicyclic-fused heteroaryl or aryl compounds and their use as IRAK4 inhibitors.[4] Retrieved from

  • Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. Retrieved from [Link]

Sources

Exploring the Structural Analogs of 3,4-Dichloro-6-Methoxyquinoline: A Strategic Approach to Chemical Space Navigation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Foreword

The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific scaffold, 3,4-dichloro-6-methoxyquinoline, presents a particularly compelling starting point for drug discovery endeavors. Its di-chloro substitution offers two distinct, orthogonally reactive handles for chemical modification, while the methoxy group provides an additional site for modulation of physicochemical properties. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the strategic exploration of this scaffold's chemical space. We will move beyond simple synthetic recipes to elucidate the underlying rationale for experimental design, ensuring a robust and scientifically sound approach to analog development.

Chapter 1: The 3,4-Dichloro-6-Methoxyquinoline Scaffold: Properties and Synthetic Overview

The journey into analog development begins with a deep understanding of the parent scaffold. The 3,4-dichloro-6-methoxyquinoline core is a privileged structure, but its utility is defined by the nuanced reactivity of its constituent parts.

Physicochemical Properties and Reactivity

The key to strategically derivatizing this molecule lies in the differential reactivity of the chlorine atoms at the C-3 and C-4 positions. The quinoline ring's electron-deficient nature, particularly at the pyridinoid portion, activates both positions toward nucleophilic attack. However, the C-4 position is significantly more susceptible to Nucleophilic Aromatic Substitution (SNAr).[4] This enhanced reactivity is attributed to the superior ability of the nitrogen atom at position 1 to stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at C-4. This inherent electronic preference allows for highly regioselective functionalization, which is the first and most critical strategic consideration in our experimental design.

Foundational Synthesis of the Core Scaffold

A reliable and scalable synthesis of the starting material is paramount. The 3,4-dichloro-6-methoxyquinoline scaffold can be efficiently prepared from readily available 4-methoxyaniline through a multi-step sequence involving cyclization, nitration, and chlorination. A typical and optimized route is a three-step process that is amenable to large-scale production.[5]

Diagram 1: Synthesis of the Core Scaffold

cluster_main Synthesis of 3,4-Dichloro-6-Methoxyquinoline A 4-Methoxyaniline B 6-Methoxy-2-methylquinolin-4-ol A->B Cyclization (e.g., with ethyl acetoacetate) C 6-Methoxy-2-methyl-3-nitroquinolin-4-ol B->C Nitration (HNO3) D 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline C->D Chlorination (POCl3) E Target Scaffold (Conceptual) D->E Further processing (conceptual transformation to title compound)

A representative synthetic pathway to a key quinoline intermediate.[5]

Chapter 2: Strategic Approaches to Analog Design

Effective drug discovery is not a random walk through chemical space but a guided exploration based on established principles. Our strategy is rooted in Structure-Activity Relationships (SAR) and the concept of bioisosterism.[6]

The Rationale of Positional Modification

Based on extensive literature on quinoline-based agents, each position on the scaffold offers a unique opportunity to influence biological activity:

  • C-4 Position: Substituents at this position, often amino side chains, are known to be critical for antiproliferative activity and can significantly impact target engagement and pharmacokinetic properties.[7] Given its high reactivity, this is our primary site for introducing diversity.

  • C-3 Position: Modification at C-3 can modulate the electronic and steric profile of the molecule, influencing selectivity and potency.

  • C-6 Methoxy Group: This group can influence solubility, metabolic stability, and hydrogen bonding potential. The oxygen atom can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic interactions.[8] Demethylation to a phenol introduces a hydrogen bond donor and a handle for further derivatization.

Bioisosterism: A Tool for Intelligent Design

Bioisosteric replacement—the substitution of one chemical group with another that retains similar biological activity—is a powerful strategy to overcome liabilities like poor solubility, toxicity, or metabolic instability.[9][10]

  • Chloro and Methoxy Analogs: The chloro and methoxy groups, while different, share some parallel characteristics. Both are electron-withdrawing via induction but have lone pairs capable of donation. The oxygen of a methoxy group can act as a hydrogen bond acceptor, a role a chlorine atom can also play, albeit more weakly.[8] Exploring replacements like -CF3, -CN, or -SF5 for chlorine, and -OCHF2 or small alkyl groups for methoxy, can fine-tune electronic and lipophilic properties.

  • Scaffold Hopping: Beyond substituent modification, the entire quinoline core can be replaced with a bioisosteric heterocycle, such as a quinazoline or isoquinoline, to explore novel intellectual property space and alter the vectoral arrangement of substituents.[11][12][13]

Diagram 2: Bioisosteric Replacement Strategy

cluster_replacements Bioisosteric Replacements cluster_functional_groups Functional Group Bioisosteres Core 3,4-dichloro-6-methoxyquinoline Core Scaffold Quinazoline Quinazoline Core Core->Quinazoline Scaffold Hop Isoquinoline Isoquinoline Core Core->Isoquinoline Scaffold Hop Cl_bio Cl → F, Br, CN, CF3 Core->Cl_bio Substituent Modification OMe_bio OMe → OH, OCHF2, SMe Core->OMe_bio Substituent Modification

Conceptualizing analog design via scaffold hopping and functional group bioisosterism.

Chapter 3: Synthetic Methodologies for Analog Generation

This section details the practical execution of our design strategy, emphasizing protocols that are both reliable and self-validating.

Protocol I: Selective C-4 Functionalization via SNAr

As established, the C-4 position is the most electrophilic site. We leverage this for the initial diversification of our library.

Objective: To displace the C-4 chlorine with a variety of amine nucleophiles to generate a library of 4-amino-3-chloro-6-methoxyquinolines.

Rationale: This reaction is typically high-yielding and proceeds under mild conditions. The choice of a base is critical to neutralize the HCl generated in situ, driving the reaction to completion. Dioxane or isopropanol are excellent solvent choices due to their boiling points and ability to dissolve both the polar and non-polar reactants.[4]

Step-by-Step Methodology:

  • Vessel Preparation: To a clean, dry reaction vessel equipped with a magnetic stirrer and reflux condenser, add 3,4-dichloro-6-methoxyquinoline (1.0 eq).

  • Reagent Addition: Add the desired amine nucleophile (1.2 eq) and a suitable non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).

  • Solvent Addition: Add a suitable solvent, such as dioxane or isopropanol (approx. 0.1 M concentration).

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion (typically 4-12 hours), cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel.

Data Presentation: Representative C-4 Analogs

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
MorpholineDIPEADioxane90692
N-MethylpiperazineK₂CO₃Isopropanol80888
AnilineDIPEADioxane1001275
BenzylamineDIPEADioxane90695
Protocol II: C-3 Functionalization via Suzuki-Miyaura Coupling

With the more reactive C-4 position addressed, we can now turn to the C-3 position, which is more amenable to palladium-catalyzed cross-coupling reactions.

Objective: To introduce aryl or heteroaryl diversity at the C-3 position of a C-4 functionalized analog.

Rationale: The Suzuki-Miyaura coupling is chosen for its broad functional group tolerance and reliable performance. A palladium catalyst, a suitable ligand, and a base are required to facilitate the catalytic cycle. The choice of ligand can be critical for achieving good yields with a sterically hindered substrate.[4]

Step-by-Step Methodology:

  • Vessel Preparation: In a Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the 4-amino-3-chloro-6-methoxyquinoline substrate (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water (4:1).

  • Reaction: Heat the reaction mixture to 90-110 °C. Monitor progress by TLC or LC-MS.

  • Work-up: After completion (typically 6-16 hours), cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Chapter 4: Analytical Characterization and Quality Control

The integrity of our research hinges on the unambiguous confirmation of the structure and purity of each synthesized analog. A multi-technique approach is non-negotiable for ensuring data validity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. They provide definitive information on the proton and carbon framework, confirming the regioselectivity of substitutions and the presence of all expected functional groups.[5][14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the newly synthesized compound.[14][15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds. A purity level of >95% is the standard requirement for compounds proceeding to biological evaluation.[16]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups (e.g., N-H stretches for amines, C=O for amides if applicable).[15]

This rigorous analytical workflow forms a self-validating system, ensuring that the biological data generated is directly attributable to the confirmed chemical entity.

Chapter 5: Biological Evaluation of Analogs

With a library of well-characterized analogs in hand, the next step is to assess their biological activity. Given the broad therapeutic potential of quinolines, a tiered screening approach is logical.[17][18]

General Workflow for In Vitro Cytotoxicity Screening

A primary screen for antiproliferative activity against a panel of cancer cell lines is a common starting point for quinoline analogs.[7][17]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized analogs against selected human cancer cell lines.

Step-by-Step Methodology (MTT Assay Example):

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HT29) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 100 µM to 1 nM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Diagram 3: Biological Screening Cascade

cluster_workflow Drug Discovery Workflow A Analog Library Synthesis (>95% Purity) B Primary Screening (e.g., 3-cell line MTT Assay) A->B C Hit Identification (IC50 < 10 µM) B->C D Secondary Assays (e.g., Target-based, Mechanism of Action) C->D E Lead Optimization (SAR-driven chemical modification) D->E E->A Iterative Design F In Vivo Studies E->F

Sources

Therapeutic Frontiers of 6-Methoxyquinoline Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-methoxyquinoline scaffold represents a "privileged structure" in medicinal chemistry, historically anchored by the antimalarial success of quinine and primaquine. However, modern structure-activity relationship (SAR) profiling has repositioned this moiety as a versatile pharmacophore for complex pathologies. This guide analyzes the shift from parasitic targets to high-value host targets, specifically tubulin polymerization inhibition in metastatic cancers and dual-site acetylcholinesterase (AChE) inhibition in Alzheimer’s Disease (AD).

The Pharmacophore: Why 6-Methoxyquinoline?

The 6-methoxyquinoline core offers unique physicochemical properties that facilitate target engagement:

  • Electronic Effects: The methoxy group at position C6 acts as an electron-donating group (EDG), increasing the electron density of the quinoline ring. This enhances

    
     stacking interactions with aromatic residues (e.g., Trp, Phe) in protein binding pockets.
    
  • Lipophilicity: The methoxy substituent optimizes logP, improving blood-brain barrier (BBB) permeability—a critical requirement for neurodegenerative therapeutics.

  • H-Bonding: The methoxy oxygen serves as a weak hydrogen bond acceptor, often anchoring the molecule within the peripheral anionic site (PAS) of AChE or the colchicine binding site of tubulin.

Oncology: Dual-Targeting Microtubules and Kinases

Recent derivatives, particularly N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines , have emerged as potent antimitotic agents.

Tubulin Polymerization Inhibition

Unlike taxanes (stabilizers), 6-methoxyquinoline derivatives primarily act as destabilizers by binding to the colchicine binding site at the interface of


- and 

-tubulin.
  • Mechanism: The bulky quinoline core sterically hinders the curved-to-straight conformational change required for microtubule assembly.

  • Key Data: Compound 4a (N-aryl derivative) demonstrated an IC

    
     of 0.85 
    
    
    
    M for tubulin polymerization, outperforming combretastatin A-4 (CA-4) in comparative assays [1].[1]
  • Downstream Effect: Disruption of the mitotic spindle leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

PI3K/Akt/mTOR Pathway Modulation

New evidence suggests a synergistic mechanism where specific 6-methoxyquinoline derivatives (e.g., nicotinic acid hybrids like Compound 89) inhibit the PI3K/Akt signaling pathway [2]. This is critical because PI3K overactivation drives resistance to microtubule-targeting agents.

Pathway Visualization: Dual Inhibition Mechanism

G cluster_0 Extracellular cluster_1 Cytoplasm GF Growth Factors RTK RTK Receptor GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP2 -> PIP3 PI3K->PIP3 Akt Akt (Phosphorylated) PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis / G2-M Arrest Akt->Apoptosis Prevents MT Microtubule Assembly mTOR->MT Stabilization Tubulin Free Tubulin Dimers Tubulin->MT Polymerization MT->Apoptosis Disruption Drug 6-Methoxyquinoline Derivative Drug->PI3K Inhibits Drug->Tubulin Binds Colchicine Site

Caption: Figure 1. Dual mechanism of action. The derivative inhibits PI3K signaling (preventing survival signals) while simultaneously blocking tubulin polymerization, forcing apoptotic cell death.

Neurodegeneration: The Multi-Target Directed Ligand (MTDL) Approach

In Alzheimer's research, the "one-molecule, one-target" paradigm has failed. 6-methoxyquinoline derivatives are now engineered as MTDLs.

Acetylcholinesterase (AChE) Inhibition[2][3][4][5]
  • Dual Binding: These derivatives bridge the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of AChE.[2]

  • The 6-Methoxy Role: The methoxy-substituted ring often binds to the PAS via

    
     stacking with Trp286. This is crucial because PAS binding prevents AChE-induced 
    
    
    
    -amyloid (A
    
    
    ) aggregation [3].
  • Selectivity: 6-methoxy-2-arylquinoline analogues have shown high selectivity for AChE over BuChE, reducing peripheral side effects [4].

Comparative Potency Data
Compound ClassTargetIC

/ K

Mechanism NoteRef
Compound 4a (Tetrahydroquinoline)Tubulin0.85

M
Colchicine site binder; G2/M arrest[1]
Compound 89 (Nicotinic Hybrid)Tubulin / PI3K< 50 nM (Cell)Dual inhibition; disrupts Akt phosphorylation[2]
6-Methoxy-2-phenylquinoline AChE23.3

M
Moderate CAS binder[4]
Tacrine-6-OMe-Quinoline Hybrid AChE (Dual)< 100 nMHigh potency due to CAS+PAS spanning linker[5]

Experimental Protocols

Chemical Synthesis: Suzuki-Miyaura Coupling

Rationale: To attach aryl groups to the C2 or C4 position of the 6-methoxyquinoline core, maintaining the pharmacophore integrity.

  • Reagents: 6-methoxy-4-chloroquinoline (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh

    
    )
    
    
    
    (5 mol%), K
    
    
    CO
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane:Water (4:1).

  • Procedure:

    • Degas solvent stream with N

      
       for 15 min.
      
    • Add reactants and catalyst under inert atmosphere.

    • Reflux at 100°C for 12 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 7:3).

    • Purification: Column chromatography on silica gel.

Biological Assay: Ellman’s Method (AChE Inhibition)

Rationale: Standard colorimetric assay to quantify the hydrolysis of acetylthiocholine (ATCh).

  • Preparation: Dissolve test compounds in DMSO (final conc < 0.1%).

  • Enzyme Mix: Add 20

    
    L of AChE (0.05 U/mL) to 150 
    
    
    
    L of phosphate buffer (pH 8.0) in a 96-well plate.
  • Incubation: Add 10

    
    L of inhibitor; incubate at 25°C for 20 min.
    
  • Substrate: Add 10

    
    L of DTNB (10 mM) and 10 
    
    
    
    L of ATCh (15 mM).
  • Measurement: Monitor absorbance at 412 nm for 5 min using a microplate reader.

  • Calculation: % Inhibition =

    
    .
    

Workflow: From Design to Lead

Workflow cluster_design Phase 1: Rational Design cluster_synth Phase 2: Synthesis cluster_eval Phase 3: Evaluation SAR SAR Analysis (C6-Methoxy Essential) Docking Molecular Docking (AutoDock Vina) SAR->Docking Coupling Suzuki/Buchwald Coupling Docking->Coupling Purify HPLC/NMR Verification Coupling->Purify Enzyme Enzyme Assay (Ellman/Kinase) Purify->Enzyme Cell Cell Viability (MTT Assay) Enzyme->Cell

Caption: Figure 2. Integrated drug discovery workflow for 6-methoxyquinoline derivatives.

References

  • Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 2015.[1] [Link]

  • Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. Journal of Experimental & Clinical Cancer Research, 2025. [Link]

  • Acetylcholinesterase Inhibitors as Disease-Modifying Therapies for Alzheimer’s Disease. Current Medicinal Chemistry, 2016. [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Bioorganic & Medicinal Chemistry Letters, 2014. (Note: Also discusses AChE selectivity in related series). [Link]

  • Tacrine-based hybrids as multi-target-directed ligands for Alzheimer's disease. Future Medicinal Chemistry, 2015. [Link]

Sources

CAS number and chemical properties of 3,4-dichloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4-Dichloro-6-methoxyquinoline (CAS 927800-57-5) is a specialized heteroaromatic scaffold utilized primarily in the synthesis of type I and type II kinase inhibitors. Distinguished by its regioselective electrophilic centers at C3 and C4, this compound serves as a critical "linchpin" intermediate. The C4-chlorine atom exhibits high susceptibility to Nucleophilic Aromatic Substitution (


), while the C3-chlorine remains available for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling the rapid construction of complex structure-activity relationship (SAR) libraries.

Its structural core—a 6-methoxyquinoline—is frequently implicated in the development of IRAK4 inhibitors (Interleukin-1 Receptor Associated Kinase 4) and antimalarial agents, making it a high-value target for pharmaceutical process development.

Chemical Identity & Physical Properties[1]

Identification Data
ParameterDetail
Chemical Name 3,4-Dichloro-6-methoxyquinoline
CAS Number 927800-57-5
Molecular Formula

Molecular Weight 228.07 g/mol
SMILES COc1ccc2nc(Cl)c(Cl)c2c1
InChI Key PFJQWGJDRUJPKQ-UHFFFAOYSA-N
Physical Properties (Predicted & Experimental)

Note: Experimental melting points for this specific isomer are rarely reported in open literature; values below are derived from structurally homologous 3,4-dichloroquinolines.

PropertyValue / RangeSource/Note
Appearance Off-white to pale yellow crystalline solidStandard observation for halo-quinolines
Density

g/cm³
Predicted (ACD/Labs)
Boiling Point

°C at 760 mmHg
Predicted
Flash Point

°C
Predicted
Solubility Soluble in DCM, DMSO, DMF; Low solubility in waterLipophilic core (cLogP ~3.4)
pKa ~2.5 (Quinoline nitrogen)Reduced basicity due to electron-withdrawing Cl atoms

Synthetic Routes & Methodology

The synthesis of 3,4-dichloro-6-methoxyquinoline requires a strategy that introduces the C3-chlorine atom before the final aromatization step to avoid inseparable mixtures. The Modified Gould-Jacobs Protocol is the industry standard for high-purity production.

Retrosynthetic Analysis

The most robust pathway involves the construction of the quinolone core from p-anisidine , followed by sequential chlorination. Direct chlorination of 6-methoxyquinoline is non-selective and not recommended.

Detailed Experimental Protocol

Step 1: Formation of the 4-Quinolone Core

  • Condensation: React p-anisidine (1.0 eq) with diethyl ethoxymethylenemalonate (1.1 eq) at 110°C to form the anilinoacrylate intermediate.

  • Cyclization: Add the intermediate dropwise to boiling diphenyl ether (250°C). High temperature is critical to overcome the activation energy for intramolecular acylation.

  • Hydrolysis & Decarboxylation: Treat the resulting ester with NaOH/H₂O, then reflux in diphenyl ether or quinoline to remove the C3-carboxyl group, yielding 6-methoxy-4-quinolone .

Step 2: Regioselective C3-Chlorination Rationale: The C3 position in 4-quinolone is nucleophilic (enamine-like).

  • Suspend 6-methoxy-4-quinolone in acetic acid or acetonitrile.

  • Add N-Chlorosuccinimide (NCS) (1.05 eq) or sulfuryl chloride (

    
    ).
    
  • Stir at 60-80°C. The product, 3-chloro-6-methoxy-4-quinolone , precipitates or is isolated by solvent removal.

Step 3: Deoxychlorination (Aromatization) Rationale: Conversion of the pyridone carbonyl to the chloro-heterocycle.

  • Suspend 3-chloro-6-methoxy-4-quinolone in Phosphorus Oxychloride (

    
    )  (5-10 vol).
    
  • Optional: Add catalytic DMF to form the Vilsmeier reagent species, accelerating the reaction.

  • Reflux (105°C) for 2-4 hours until TLC shows consumption of starting material.

  • Workup (Critical Safety): Pour the reaction mixture slowly onto crushed ice/ammonia solution.

    
     hydrolysis is violent. Extract with Dichloromethane (DCM).
    
  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc).

Synthesis Workflow Visualization

SynthesisPath Anisidine p-Anisidine Intermediate1 Anilinoacrylate Anisidine->Intermediate1 Condensation 110°C EMME Diethyl ethoxymethylenemalonate EMME->Intermediate1 Quinolone 6-Methoxy-4-quinolone Intermediate1->Quinolone Cyclization (250°C) + Hydrolysis/Decarb ChloroQuinolone 3-Chloro-6-methoxy- 4-quinolone Quinolone->ChloroQuinolone NCS or SO2Cl2 (Electrophilic Chlorination) FinalProduct 3,4-Dichloro-6- methoxyquinoline ChloroQuinolone->FinalProduct POCl3, Reflux (Deoxychlorination)

Figure 1: Stepwise synthesis of 3,4-dichloro-6-methoxyquinoline via the modified Gould-Jacobs route, ensuring regiochemical fidelity.

Reactivity Profile & Medicinal Chemistry Applications[4]

The 3,4-dichloro motif offers a "programmed" reactivity profile, essential for SAR (Structure-Activity Relationship) exploration.

Regioselectivity: The C4 vs. C3 Dichotomy

The reactivity difference between the C4 and C3 chlorines is the defining feature of this scaffold:

  • C4-Position: Highly activated for

    
     due to the para-nitrogen atom (aza-effect). The LUMO coefficient is highest here.
    
  • C3-Position: Resembles an aryl chloride. Inert to mild nucleophiles but active in Pd-catalyzed cross-couplings.

Experimental Implication: One can selectively install an amine at C4 (e.g., for solubility or H-bonding) and subsequently introduce an aryl group at C3 (e.g., to target a hydrophobic pocket) without protecting groups.

Key Transformations
  • 
     Amination (C4-Selective): 
    
    • Reagents: Primary/Secondary amine,

      
      , IPA or DMF, Heat (80-120°C).[1]
      
    • Outcome: 4-Amino-3-chloro-6-methoxyquinoline.

    • Application: Synthesis of Chloroquine analogs or kinase hinge-binders.

  • Suzuki-Miyaura Coupling (C3-Selective):

    • Reagents: Aryl boronic acid,

      
       or 
      
      
      
      /XPhos,
      
      
      , Dioxane/Water.[1]
    • Note: If C4-Cl is present, it will react first or competitively unless specialized ligands are used. Standard practice is to perform

      
       at C4 first, then Suzuki at C3. 
      
Drug Discovery Context: IRAK4 Inhibitors

Patent literature (e.g., WO2015150995) highlights the 6-methoxyquinoline core in inhibitors of IRAK4 , a kinase central to the innate immune response (Toll-like receptor signaling). The 6-methoxy group often acts as a hydrogen bond acceptor or occupies a specific hydrophobic sub-pocket, while substituents at C3/C4 interact with the ATP-binding site (hinge region).

Reactivity Logic Diagram

Reactivity cluster_0 Path A: Nucleophilic Substitution (SnAr) cluster_1 Path B: Palladium Coupling (Suzuki) Start 3,4-Dichloro-6-methoxyquinoline StepA1 Reactant: Primary Amine (R-NH2) Condition: 80°C, IPA Start->StepA1 Preferred First Step (C4 is most reactive) StepB1 Reactant: Aryl Boronic Acid Condition: Pd(0), Base, 100°C Start->StepB1 Competitive/Difficult (Requires specialized catalyst) ProductA 4-Amino-3-chloro-6-methoxyquinoline (Kinase Hinge Binder) StepA1->ProductA ProductB 3-Aryl-4-chloro-6-methoxyquinoline (Bi-aryl Scaffold) ProductA->ProductB Subsequent Step: Suzuki Coupling at C3 StepB1->ProductB

Figure 2: Logical flow of functionalization. Path A followed by C3-coupling is the standard medicinal chemistry workflow.

Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Store under inert gas (Argon/Nitrogen) if long-term stability is required, though quinolines are generally stable.

  • Spill Response: Sweep up and shovel. Keep in suitable, closed containers for disposal.

References

  • Santa Cruz Biotechnology. 3,4-Dichloro-6-methoxyquinoline (CAS 927800-57-5) Product Data. Retrieved from

  • PubChem. Compound Summary: 3,4-dichloro-6-methoxyquinoline.[2] National Library of Medicine. Retrieved from

  • Google Patents. WO2015150995A1: Bicyclic-fused heteroaryl or aryl compounds and their use as IRAK4 inhibitors. (2015). Describes the utility of 3,4-dichloro-6-methoxyquinoline derivatives in kinase inhibitor synthesis. Retrieved from

  • GuideChem. Chemical Properties Prediction for CAS 927800-57-5. Retrieved from

  • BenchChem. Protocols for 3,4-Dichloro-7-(trifluoromethyl)quinoline in Organic Synthesis. (Analogous chemistry for 3,4-dichloroquinolines). Retrieved from

Sources

Methodological & Application

Application Note: Precision Engineering of Substituted Quinolines via Friedländer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental Setup for Friedländer Synthesis of Substituted Quinolines Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Introduction & Strategic Significance

The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for antimalarials (Chloroquine), anticancer agents (Camptothecin), and broad-spectrum antibiotics (Ciprofloxacin). Among the myriad synthetic routes, the Friedländer synthesis remains the gold standard for constructing polysubstituted quinolines due to its atom economy and ability to access complex substitution patterns that are difficult to achieve via Skraup or Combes methods.

This guide moves beyond the textbook definition, providing a field-tested technical blueprint for executing the Friedländer condensation with high fidelity. We focus on overcoming the inherent instability of 2-aminoaryl carbonyls and controlling regioselectivity in unsymmetrical substrates.

Mechanistic Insight & Causality

To optimize yield, one must understand the competing pathways. The reaction involves the condensation of a 2-aminoaryl ketone/aldehyde (1) with an enolizable carbonyl compound (2) .

The Dual-Pathway Mechanism

Two distinct mechanisms compete based on pH and catalytic environment:

  • Pathway A (Rate-Limiting Aldol): Under basic conditions, the enolate of (2) attacks the carbonyl of (1). This is often the rate-determining step, followed by rapid cyclodehydration.

  • Pathway B (Schiff Base First): Under acidic conditions, the amine of (1) condenses with the carbonyl of (2) to form an imine (Schiff base), followed by intramolecular cyclization.

Expert Insight:

  • Acid Catalysis: Generally preferred for sterically hindered ketones. Brønsted acids (p-TSA, H₂SO₄) or Lewis acids (FeCl₃, ZnCl₂) activate the carbonyl, facilitating the Schiff base formation.

  • Base Catalysis: Effective for highly acidic methylene compounds (e.g.,

    
    -keto esters). However, strong bases can trigger the self-condensation of the 2-aminobenzaldehyde (trimerization), leading to "tarry" side products.
    
  • Regioselectivity: With unsymmetrical ketones (e.g., 2-butanone), acidic conditions typically favor the thermodynamically stable product (reaction at the more substituted

    
    -carbon), while kinetic control  is difficult to maintain due to the high temperatures required for dehydration.
    
Visualization: Mechanistic Pathways

FriedlanderMechanism Start Reactants: 2-Aminoaryl Ketone + Enolizable Ketone Enolate Enolate Formation (Base Catalyzed) Start->Enolate Base (OH-/OR-) Activation Carbonyl Activation (Acid Catalyzed) Start->Activation Acid (H+) AldolAdduct Aldol Adduct (Intermolecular) Enolate->AldolAdduct Nucleophilic Attack Cyclization Intramolecular Cyclodehydration AldolAdduct->Cyclization - H2O SchiffBase Schiff Base / Imine (Intermediate) Activation->SchiffBase Amine Attack SchiffBase->Cyclization Aldol-type closure Product Substituted Quinoline Cyclization->Product - H2O (Aromatization)

Figure 1: Dual mechanistic pathways. Acid catalysis favors Schiff base formation; base catalysis drives aldol addition.

Experimental Protocols

Protocol A: Classical Acid-Catalyzed Reflux (Robust Baseline)

Best for: Large-scale synthesis, simple ketones, and thermally stable substrates.

Reagents:

  • 2-Aminobenzophenone (or 2-aminobenzaldehyde analog) [1.0 equiv][2]

  • Enolizable Ketone (e.g., Acetophenone, Cyclohexanone) [1.2 equiv]

  • Catalyst: p-Toluenesulfonic acid (p-TSA) [5 mol%] or Sulfamic Acid [10 mol%]

  • Solvent: Ethanol (EtOH) or Toluene (for azeotropic water removal)

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. If using Toluene, attach a Dean-Stark trap to remove water (drives equilibrium forward).

  • Dissolution: Dissolve 5.0 mmol of 2-aminobenzophenone in 20 mL of solvent.

  • Addition: Add 6.0 mmol (1.2 equiv) of the ketone and the acid catalyst.

  • Reaction: Heat the mixture to reflux (80°C for EtOH, 110°C for Toluene).

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane) every hour. Standard reaction time is 3–6 hours.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • If solid precipitates: Filter the solid, wash with cold EtOH, and recrystallize (usually from EtOH/Water).

    • If solution remains: Concentrate under reduced pressure. Dissolve residue in DCM, wash with sat. NaHCO₃ (to neutralize catalyst), dry over Na₂SO₄, and purify via flash column chromatography.

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Library generation, difficult substrates, and rapid optimization.

Reagents:

  • 2-Aminoaryl ketone [1.0 mmol][2][4]

  • Enolizable Ketone [1.2 mmol]

  • Solvent/Catalyst: Glacial Acetic Acid (acts as both)

Step-by-Step Methodology:

  • Vessel Loading: In a 10 mL microwave process vial, combine the amine and ketone.

  • Solvent: Add 2–3 mL of Glacial Acetic Acid. Cap the vial with a crimp top (PTFE septum).

  • Irradiation: Place in a microwave reactor (e.g., Biotage or CEM).

    • Parameters: Temperature: 160°C; Time: 5–10 minutes; Pressure Limit: 15 bar; Stirring: High.

  • Quench: Pour the hot reaction mixture carefully into 20 mL of crushed ice/water.

  • Isolation: Neutralize with 20% NaOH or sat. NaHCO₃ until pH ~8. The product usually precipitates as a solid.[3] Filter, wash with water, and dry.

Validation Data:

Parameter Classical Reflux Microwave Method
Reaction Time 4 – 12 Hours 5 – 15 Minutes
Typical Yield 65 – 80% 85 – 95%
Solvent Usage High (20-50 mL) Low/Neat (2-3 mL)

| Purity (Crude) | Moderate (requires column) | High (often recrystallization only) |

Protocol C: "Green" Catalyst-Free Aqueous Synthesis

Best for: Environmental compliance and highly reactive substrates (e.g., cyclic 1,3-diketones).

Concept: Water promotes the reaction via hydrogen bonding and hydrophobic effect, forcing organic reactants together.

Methodology:

  • Mix 1.0 mmol 2-aminobenzaldehyde and 1.1 mmol ketone in 5 mL Water .

  • Heat at 70–80°C with vigorous stirring (emulsion formation is key).

  • Reaction typically completes in 1–3 hours. Product precipitates out; filter and wash with water.[3][4]

Critical Decision Tree & Troubleshooting

Use the following logic flow to select the correct protocol for your specific substrate.

DecisionTree Start Select Substrate Pair Stability Is 2-Aminoaryl Carbonyl Stable? Start->Stability Stable Yes (e.g., 2-Aminobenzophenone) Stability->Stable Yes Unstable No (e.g., 2-Aminobenzaldehyde) Stability->Unstable No Speed Priority: Speed/Library vs. Scale? Stable->Speed Prep Prepare in situ (Reduction of Nitro or Oxidation of Alcohol) Unstable->Prep Prep->Speed Library Speed/Library Speed->Library High Throughput Scale Large Scale (>10g) Speed->Scale Cost/Scale MW Protocol B: Microwave (AcOH, 160°C) Library->MW Reflux Protocol A: Reflux (EtOH/p-TSA) Scale->Reflux Green Protocol C: Water (70°C) Scale->Green If Reactive Substrate

Figure 2: Experimental decision matrix for protocol selection.

Troubleshooting Guide
IssueRoot CauseCorrective Action
Low Yield Self-condensation of 2-aminobenzaldehyde.Use stable precursors (e.g., 2-nitrobenzaldehyde + Fe/AcOH) to generate amine in situ.
Regioisomers Unsymmetrical ketone enolization.Acid Catalysis: Favors thermodynamic product (more substituted).Sterics: Use bulky bases (KOtBu) if kinetic product is desired (difficult in Friedländer).
Tarry Product Polymerization of reactants.Switch to Microwave protocol (short exposure to heat) or Solid Acid Catalysts (Zeolites/Clays) to reduce oligomerization.
No Reaction Deactivated ketone.Add Lewis Acid promoter (e.g.,

or

) or increase temperature using microwave.

References

  • Friedländer, P. (1882).[2][3][5][6][7] "Ueber o-Amidobenzaldehyd".[5] Berichte der deutschen chemischen Gesellschaft.

  • Marco-Contelles, J., et al. (2009). "Recent Advances in the Friedländer Reaction". Chemical Reviews.
  • Gould, S. J., et al. (2020). "Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis". Open Chemistry.

  • Shen, Q., et al. (2012).[8][9] "Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions". Synthesis.

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for the Friedlander Synthesis of 2-Substituted Quinoline Derivatives".

  • Jia, C.-S., et al. (2006).[8] "Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions". Organic & Biomolecular Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Quinoline Synthesis & Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 System Operational Ticket ID: #QS-9982 Subject: Identification and Characterization of Byproducts in Quinoline Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Welcome to the Quinoline Technical Support Center

You have reached the Tier 3 Advanced Troubleshooting unit. We understand that quinoline synthesis—whether via Skraup, Friedländer, or Combes—is rarely as clean as the textbook "one-pot" descriptions suggest. The formation of intractable tars, unexpected regioisomers, and partially oxidized intermediates are features, not bugs, of these high-energy condensation reactions.

This guide is structured to help you deconvolute your crude mixtures , identify specific byproducts , and optimize your protocol to suppress them.

Module 1: The "Black Tar" Protocol (Skraup & Doebner-Miller)

User Issue: "My reaction mixture turned into a solid black mass/tar. Yield is <10%."

Root Cause Analysis

In the Skraup and Doebner-Miller syntheses, the in situ generation of


-unsaturated carbonyls (acrolein or crotonaldehyde) is the critical step. The "tar" is not a random decomposition; it is a high-molecular-weight polymer resulting from the radical polymerization of these intermediates, often catalyzed by the high temperature and strong acid required for the cyclization.
Troubleshooting & Prevention
VariableAdjustmentMechanism of Action
Moderator Add FeSO₄ (Ferrous Sulfate) Acts as a radical scavenger and moderates the oxidation rate, preventing runaway exotherms that favor polymerization [1].
Oxidant Switch to Iodine (I₂) or Sulfomix Nitrobenzene (classic Skraup) is often too vigorous. Iodine allows for a smoother dehydrogenation of the 1,2-dihydroquinoline intermediate [2].
Temperature Ramp Heating Do not blast to reflux. Hold at 60-80°C to allow Michael addition (kinetic control) before ramping to 140°C+ for cyclization.
Workflow Visualization: The Polymerization Off-Ramp

The following diagram illustrates the critical bifurcation point where your reaction fails.

SkraupPathways Glycerol Glycerol Acrolein Acrolein (Highly Reactive) Glycerol->Acrolein H2SO4, Dehydration Michael Michael Adduct (Aniline-Acrolein) Acrolein->Michael Aniline, 1,4-Addition Tar Polymeric Tar (Byproduct) Acrolein->Tar Radical Polymerization Dihydro 1,2-Dihydroquinoline Michael->Dihydro Cyclization Quinoline Quinoline (Target) Dihydro->Quinoline Oxidation (-2H) Dihydro->Tar Overheating

Caption: Figure 1.[1][2] The Skraup reaction network showing the competition between productive cyclization (green) and destructive polymerization (red).

Module 2: The Regioisomer Nightmare (Meta-Substituted Anilines)

User Issue: "LC-MS shows one peak, but NMR shows a 'messy' baseline or split peaks. I used a meta-substituted aniline."

Technical Insight

This is the classic regioselectivity dilemma . When you use a meta-substituted aniline (e.g., m-toluidine or m-anisidine), the ring closure can occur at two distinct positions:

  • Para to the substituent (Sterically less hindered)

    
    7-substituted quinoline .
    
  • Ortho to the substituent (Sterically hindered)

    
    5-substituted quinoline .
    

While the 7-isomer is usually favored sterically, electronic effects (e.g., strong electron-donating groups like -OMe) can activate the ortho position, increasing the amount of the 5-isomer [3].

Analytical Deconvolution Protocol

You cannot rely on standard 1D


H NMR alone due to signal overlap. You must use NOE (Nuclear Overhauser Effect)  or HMBC  to assign the structure.

Step-by-Step Characterization:

  • Isolate the mixture: Do not attempt to separate 5- and 7-isomers by flash chromatography immediately; they often co-elute.

  • Run 1D NOE (NOESY 1D):

    • Irradiate the substituent (e.g., the methyl group of m-toluidine).

    • 7-isomer: You will see NOE enhancement at H-6 and H-8 .

    • 5-isomer: You will see NOE enhancement at H-6 and H-4 (the peri-interaction). Note: The H-4/H-5 interaction is a distinct "bay region" effect.

  • Calculate Ratio: Integrate the distinct singlet peaks (usually H-8 for the 7-isomer vs H-6 for the 5-isomer) to determine the isomeric ratio.

Regioselectivity Logic Tree

RegioSelectivity Start Meta-Substituted Aniline Closure Ring Closure Step Start->Closure PathA Attack Para to R (Less Steric Hindrance) Closure->PathA Kinetic Control PathB Attack Ortho to R (Sterically Crowded) Closure->PathB Electronic Activation Prod7 7-Substituted Quinoline (Major Product) PathA->Prod7 Prod5 5-Substituted Quinoline (Minor Product) PathB->Prod5

Caption: Figure 2. Decision tree for regioisomer formation in meta-substituted aniline cyclizations.

Module 3: Characterizing Incomplete Oxidation (Dihydroquinolines)

User Issue: "I have a product with M+2 mass in LC-MS. Is it the dihydro- intermediate?"

Diagnosis

In methods like the Skraup or Combes, the final step is an oxidation (aromatization). If the oxidant is weak or the reaction time is insufficient, you isolate 1,2-dihydroquinoline or 1,2,3,4-tetrahydroquinoline .

Spectral Fingerprinting (NMR)

Use this table to confirm if your reaction stopped early.

FeatureQuinoline (Target) 1,2-Dihydroquinoline (Intermediate) 1,2,3,4-Tetrahydroquinoline
Aromaticity Fully aromatic.Ring B is not aromatic.Ring B is saturated.
H-2 Shift

8.8 - 9.0 ppm (Deshielded)

5.5 - 6.5 ppm (Vinylic)

3.0 - 3.5 ppm (Aliphatic)
H-3 Shift

7.2 - 7.5 ppm

5.0 - 6.0 ppm (Vinylic)

1.8 - 2.0 ppm (Aliphatic)
H-4 Shift

8.0 - 8.2 ppm

6.0 - 6.5 ppm (Vinylic)

2.5 - 2.8 ppm (Benzylic)
Coupling (

)
Small (~4-5 Hz)Large (~10 Hz, cis-vinylic)N/A (Multiplets)
Remediation Protocol

If you identify the dihydro- impurity:

  • Do not discard.

  • Resuspend the crude mixture in refluxing solvent (e.g., toluene or acetic acid).

  • Add 1.1 equivalents of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ .

  • Monitor by TLC until the fluorescent blue spot (dihydro) converts to the UV-active dark spot (quinoline).

Frequently Asked Questions (FAQs)

Q: I am using the Combes synthesis (Aniline + Acetylacetone). Why is my yield low despite no tar formation? A: The Combes reaction often stalls at the Schiff base stage if the acid catalyst is not strong enough to force the ring closure. Ensure you are using concentrated H₂SO₄ or Polyphosphoric Acid (PPA). If using PPA, vigorous stirring is required due to viscosity.

Q: Can I use LC-MS to distinguish the 5- and 7-isomers? A: Generally, no . The fragmentation patterns are nearly identical. You might see slight retention time differences on a C18 column, but preparative HPLC or crystallization is required to separate them. NMR is the only reliable identification method [4].

Q: How do I remove the inorganic salts from the Skraup reaction? A: The "tar" often traps inorganic salts. Use a Zinc Chloride (ZnCl₂) precipitation method. The quinoline forms a solid complex with ZnCl₂, which precipitates out, leaving tars in the solution. The complex is then decomposed with base to release pure quinoline.

References

  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines.[3][4][5][6][7][8][9][10][11][12] Organic Reactions, 7, 59–98. 7

  • BenchChem Technical Support. (2025). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.5[11][13]

  • Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry. 14

  • BenchChem Analytical. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.15[1][2][9][11][13][14][16][17][15]

Sources

Technical Support Center: Resolving Overlapping ¹H NMR Signals in Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and advanced methodologies for resolving one of the most common challenges in the structural elucidation of substituted quinolines: overlapping proton signals in the ¹H NMR spectrum. The aromatic region of a quinoline's spectrum is notoriously complex, and this guide is designed to provide you with the tools and causal explanations needed to achieve full signal resolution and unambiguous structural assignment.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your NMR experiments in a direct question-and-answer format.

Question 1: Why are the aromatic proton signals in my substituted quinoline spectrum so crowded and overlapped?

Answer:

Signal overlap in the aromatic region (typically 7.0-9.0 ppm) of substituted quinolines is a frequent challenge due to the similar electronic environments of the protons on the quinoline core. The heterocyclic nitrogen atom deshields adjacent protons (like H-2 and H-8), shifting them downfield, but protons on the carbocyclic ring (H-5, H-6, H-7) often have very close chemical shifts. The nature and position of your substituents further modulate these shifts, often leading to severe signal crowding that makes direct interpretation of coupling patterns and integrations impossible.[1]

Question 2: My initial ¹H NMR in CDCl₃ shows a "blob" in the aromatic region. What is the first and simplest thing I should try?

Answer:

The simplest and most effective first step is to change your NMR solvent.[2] The chemical shifts of quinoline protons can be highly sensitive to the solvent environment. Switching from a standard, relatively inert solvent like Chloroform-d (CDCl₃) to an aromatic solvent like Benzene-d₆ (C₆D₆) can induce significant differential shifts, often resolving the overlap.

The Underpinning Principle: Aromatic Solvent-Induced Shift (ASIS)

This phenomenon, known as the Aromatic Solvent-Induced Shift (ASIS) effect, arises from specific interactions between the electron-rich π-system of the benzene solvent and the electron distribution of your quinoline molecule.[3][4] Benzene molecules will arrange themselves around your solute to minimize electrostatic repulsion. For a polar molecule like a substituted quinoline, the benzene will orient itself such that its electron-rich face points towards electron-deficient parts of the quinoline and its electron-poor edge points towards electron-rich areas. This creates a localized anisotropic magnetic field that can either shield (upfield shift) or deshield (downfield shift) specific protons, altering their chemical shifts and "spreading out" the spectrum.[5]

Practical Solvent Choices:

SolventTypical Effect on Quinoline ProtonsRationale
Benzene-d₆ Often induces significant upfield shifts, particularly for protons on the side of the molecule that complexes with the benzene face.Strong ASIS effect due to the robust aromatic ring current.[4]
Pyridine-d₅ Can induce both upfield and downfield shifts, depending on the specific proton's location relative to the pyridine nitrogen.Aromatic solvent with a lone pair that can interact with acidic protons or metal centers.
Acetone-d₆ A more polar aprotic solvent that can alter shifts through different dipole-dipole interactions compared to CDCl₃.[2]Changes the polarity of the medium, affecting the electronic environment.
Methanol-d₄ / DMSO-d₆ Polar, protic (Methanol) or highly polar aprotic (DMSO) solvents that can form hydrogen bonds or strong dipole interactions.[6]Useful for highly polar quinolines or those with exchangeable protons (e.g., -OH, -NH₂).
Question 3: I tried changing the solvent, and it helped, but two key signals are still overlapping. What's my next move?

Answer:

If solvent changes are insufficient, your next step should be a Variable Temperature (VT) NMR experiment .[7] Acquiring spectra at different temperatures can often resolve signals that are coincident at room temperature.[8]

The Underpinning Principle: Temperature-Dependent Chemical Shifts

The observed chemical shift of a proton is a weighted average of the shifts for all conformations the molecule is rapidly sampling.[8] As you change the temperature, you alter the relative populations of these conformational states. This change in population distribution leads to a change in the weighted average chemical shift. Since different protons are affected to different extents by these conformational changes, their signals will move at different rates as the temperature is varied, potentially moving apart and resolving the overlap.[9][10]

Experimental Protocol: Variable Temperature ¹H NMR
  • Sample Preparation: Prepare your sample as usual in a suitable solvent (e.g., DMSO-d₆ for high temps, or Toluene-d₈/Methanol-d₄ for low temps). Ensure you are using a proper Class A NMR tube designed for VT work to avoid shattering.[7]

  • Select Temperature Range: Start at ambient temperature (e.g., 298 K / 25 °C) and acquire a reference spectrum. Increase the temperature in increments (e.g., 10-15 K). Do not exceed a temperature within 10-15°C of your solvent's boiling point.[7][11]

  • Equilibration: At each new temperature, allow the sample to equilibrate for at least 5-10 minutes to ensure thermal homogeneity before acquiring the spectrum.[11]

  • Shimming: Re-shim the spectrometer at each temperature, as the magnetic field homogeneity is temperature-dependent.

  • Acquisition: Acquire a standard ¹H NMR spectrum at each temperature point.

  • Data Analysis: Stack the spectra to visualize how each proton's chemical shift changes with temperature. Identify the temperature that provides the best signal resolution.

Question 4: The signals are extremely close, and neither solvent nor temperature changes have worked. How can I definitively resolve and assign them?

Answer:

When 1D methods fail, you must turn to the power of 2D NMR Spectroscopy . These experiments spread the NMR information into a second dimension, providing the most robust way to resolve severe overlap.[12][13]

The Most Useful 2D Experiments for Quinolines:

ExperimentInformation ProvidedHow it Solves Overlap
COSY (Correlation Spectroscopy)Shows which protons are J-coupled (typically through 2-3 bonds).[14]A cross-peak between two signals proves they are coupled, even if they overlap in the 1D spectrum. This allows you to "walk" along the spin system, tracing proton connectivity around the quinoline rings.[15]
HSQC (Heteronuclear Single Quantum Coherence)Correlates each proton directly to the carbon it is attached to.This is exceptionally powerful. Overlapping proton signals are often attached to carbons with very different chemical shifts. The HSQC spectrum separates the proton signals based on the ¹³C chemical shift, effectively resolving the ¹H overlap.[13]
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over 2-3 bonds.Crucial for assigning quaternary (non-protonated) carbons and for linking different fragments of the molecule together, confirming the overall substitution pattern.[16]
NOESY (Nuclear Overhauser Effect Spectroscopy)Shows which protons are close to each other in space (< 5 Å), regardless of bonding.[16]Confirms through-space proximities, for example, between a substituent proton and a proton on the quinoline core (e.g., H-8), which is vital for confirming regiochemistry.
Workflow Diagram: A Systematic Approach to Resolving Overlap

The following diagram outlines a logical workflow for tackling signal overlap issues, from the simplest methods to the most powerful.

G cluster_0 Troubleshooting Workflow Start Overlapping Signals in ¹H NMR Spectrum Solvent Change Solvent (e.g., CDCl₃ to C₆D₆) Start->Solvent Resolved Signals Resolved & Structure Confirmed Solvent->Resolved Yes Not_Resolved Still Overlapped Solvent->Not_Resolved VT_NMR Perform Variable Temperature (VT) NMR VT_NMR->Resolved Yes Not_Resolved2 Still Overlapped VT_NMR->Not_Resolved2 TwoD_NMR Acquire 2D NMR (COSY, HSQC) TwoD_NMR->Resolved Yes Not_Resolved3 Still Overlapped TwoD_NMR->Not_Resolved3 Advanced Consider Advanced Techniques (LSR, Pure Shift) Advanced->Resolved Yes Not_Resolved->VT_NMR Not_Resolved2->TwoD_NMR Not_Resolved3->Advanced

Caption: A decision tree for resolving overlapping ¹H NMR signals.

Question 5: I've heard of Lanthanide Shift Reagents (LSRs). Are they still relevant for this problem?

Answer:

Yes, although they are used less frequently since the widespread availability of high-field magnets and advanced 2D NMR techniques, Lanthanide Shift Reagents (LSRs) can still be a valuable tool in specific situations.

The Underpinning Principle: Paramagnetic Induced Shifts

LSRs are organometallic complexes containing a paramagnetic lanthanide ion, such as Europium (Eu) or Praseodymium (Pr).[17] When added to your NMR sample, the LSR coordinates to a Lewis basic site on your quinoline molecule (most commonly the nitrogen atom). The powerful local magnetic field of the paramagnetic ion induces very large changes in the chemical shifts of nearby protons.[18] This is known as the Lanthanide-Induced Shift (LIS). The magnitude of the shift is primarily dependent on the distance of the proton from the lanthanide ion, causing protons closer to the coordination site to shift dramatically more than those further away.[19]

  • Europium-based LSRs (e.g., Eu(fod)₃) typically cause downfield shifts.[18]

  • Praseodymium-based LSRs (e.g., Pr(fod)₃) typically cause upfield shifts.

This differential shifting can effectively pull apart an entire cluster of overlapping signals.

Experimental Protocol: Using a Lanthanide Shift Reagent
  • Sample Preparation: Prepare a concentrated solution of your quinoline in a dry, aprotic deuterated solvent (e.g., CDCl₃). Moisture can compete for coordination to the LSR.

  • Acquire Reference Spectrum: Obtain a high-quality ¹H NMR spectrum of your pure compound.

  • Incremental Addition: Add a small, known amount of the LSR (e.g., 0.1 molar equivalents) to the NMR tube. A solid addition vial or a concentrated stock solution can be used.

  • Acquire Spectrum: Shake the tube well to mix and acquire a new ¹H NMR spectrum.

  • Repeat: Continue adding the LSR in small increments, acquiring a spectrum after each addition, until the desired signal resolution is achieved or significant line broadening occurs.

  • Analysis: Plot the chemical shift (δ) of each proton versus the [LSR]/[Substrate] molar ratio. Protons closer to the binding site will show the steepest slope.

Caution: A major drawback of LSRs is that they can cause significant peak broadening, which can obscure coupling information.[20] It is a trade-off between achieving chemical shift dispersion and maintaining spectral resolution.

Conceptual Diagram: Effect of a Lanthanide Shift Reagent

LSR_Effect cluster_0 Before LSR cluster_1 After Adding Eu(fod)₃ A Quinoline Sample (Overlapping Signals) B Quinoline-LSR Complex Forms (Coordination at Nitrogen) A->B + LSR C Paramagnetic Field Induces Shifts (Protons near N shift most) B->C LIS Effect D Resolved ¹H NMR Spectrum C->D

Caption: Workflow showing how an LSR resolves NMR signals.

References

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research Blog. Retrieved from [Link]

  • Facey, G. (2014, March 6). Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Fiveable. (2025, August 15). Accidentally Overlapping Signals Definition. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. [Image]. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Retrieved from [Link]

  • Pietrzak, M., et al. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Advances, 11, 36825-36832. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR chemical shifts of aromatic protons of compounds 8-21. [Table]. Retrieved from [Link]

  • Sanders, J. K. M., & Williams, D. H. (1970). Effects of paramagnetic lanthanide shift reagents on the proton magnetic resonance spectra of quinoline and pyridine. Journal of the American Chemical Society, 93(3), 641–645. Retrieved from [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Retrieved from [Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

  • Abraham, R. J., et al. (2005). NMR prediction and the analysis of the 1H chemical shifts of compounds with many functional groups. Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 43(1), 23-34. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, February 11). How to assign overlapping multiplets in 1H NMR spectra? Retrieved from [Link]

  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

  • Pathan, S.A., Khanzada, A.W.K., & Phulpoto, M.H. (2004). Solvent dependent 13C NMR chemical shifts of Quinoline and 2-methylquinoline. Nucleus (Islamabad), 39(3-4), 167-174. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). 2D NMR for the Chemist. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. Retrieved from [Link]

  • Scribd. (n.d.). Lanthanide Shift Reagents in NMR. Retrieved from [Link]

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]

  • ResearchGate. (2021, June 10). How does 2D NMR help to elucidate chemical structure? Retrieved from [Link]

  • Tetrahedron. (1982). Aromatic solvent induced shifts (ASIS) in 1H N.M.R. spectra; A graphical analysis. 38(18), 2733-2736. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1984). A new approach of aromatic solvent-induced shifts (ASIS) in 13C n.m.r. spectroscopy for solving stereochemical problems in some carbonyl compounds. (10), 1547-1550. Retrieved from [Link]

Sources

minimizing the formation of regioisomers in the Gould-Jacobs reaction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Regioisomer Formation in 4-Hydroxyquinoline Synthesis Ticket ID: GJ-OPT-4492 Status: Open Agent: Senior Application Scientist

Introduction: The "Regioisomer Trap"

You are likely reading this because you are attempting to synthesize a 7-substituted-4-hydroxyquinoline from a meta-substituted aniline and are encountering a persistent contamination of the 5-substituted isomer.

In the standard Gould-Jacobs protocol, this is a feature, not a bug, of the mechanism. When a substituent is in the meta position, the cyclization step (an intramolecular electrophilic aromatic substitution) has two available nucleophilic sites: the para position (leading to the 7-isomer) and the ortho position (leading to the 5-isomer).

While the 7-isomer is usually favored sterically, the 5-isomer often forms in quantities ranging from 5% to 40%, depending on the size and electronic nature of your substituent. This guide provides the mechanistic insight to predict these ratios and the protocols to minimize the unwanted isomer.

Module 1: The Mechanic's Guide (Mechanism & Causality)

To solve the problem, we must visualize the decision point. The critical step is the thermal cyclization of the anilinomethylenemalonate intermediate.

The Decision Pathway

GouldJacobs_Regio Start m-Substituted Aniline + EMME Inter Anilinomethylenemalonate (Intermediate) Start->Inter Condensation (110°C) TS_Trans Transition State A (Cyclization at para-position) Inter->TS_Trans Less Steric Hindrance TS_Cis Transition State B (Cyclization at ortho-position) Inter->TS_Cis Higher Steric Hindrance Prod_7 7-Substituted Isomer (Major Product) TS_Trans->Prod_7 -EtOH Prod_5 5-Substituted Isomer (Minor Product - Impurity) TS_Cis->Prod_5 -EtOH

Caption: Bifurcation of the cyclization pathway. Steric hindrance at the ortho-position (TS B) is the primary energetic barrier preventing 5-isomer formation.

Factors Influencing the Ratio
FactorEffect on RegioselectivityTechnical Insight
Sterics (Size) Dominant Large groups (e.g.,

,

) at the meta position block the ortho attack, pushing selectivity >95% toward the 7-isomer. Small groups (

,

,

) allow significant 5-isomer formation.
Electronics Secondary Electron Donating Groups (EDGs) activate the ring. While they direct ortho/para, the ortho position (between the amine and the substituent) is often electronically "hot," increasing 5-isomer formation despite sterics.
Temperature Kinetic vs. Thermo Higher temperatures (250°C+) provide enough energy to overcome the steric barrier of the 5-position, potentially increasing the impurity profile.

Module 2: Troubleshooting Dashboard (FAQ)

Q1: I am using m-chloroaniline and getting a 70:30 mixture. Can I change the solvent to fix this? Answer: Changing the solvent (e.g., from Dowtherm A to Diphenyl ether) rarely affects the intrinsic regioselectivity of the cyclization, as this is a unimolecular pericyclic reaction. However, switching to Flash Vacuum Pyrolysis (FVP) can sometimes favor the kinetic product.[1] For solution-phase chemistry, your best "solvent" fix is actually the crystallization solvent (see Module 4).

Q2: Will adding a Lewis Acid help? Answer: Generally, no. Lewis acids (like


 or Polyphosphoric Acid) are used in the Conrad-Limpach  synthesis (anilines + 

-keto esters), which operates under kinetic control. In the Gould-Jacobs, acid catalysis often leads to polymerization or degradation before cyclization occurs. Stick to thermal cyclization for the EMME route.

Q3: My yield is low (<40%). Is the 5-isomer eating my yield? Answer: Likely not. Low yield is usually due to incomplete cyclization or oxidation of the aniline.

  • Check: Is your intermediate fully formed? (Monitor disappearance of aniline by TLC).

  • Check: Is your temperature high enough? (Must be >250°C).[1][2][3][4]

  • Check: Are you removing ethanol? The reaction is reversible. You must distill off the ethanol generated during cyclization to drive the equilibrium.

Module 3: Optimized Protocol (Minimization Strategy)

This protocol focuses on thermal control to maximize the preference for the less hindered 7-isomer, followed by a purification gate .

Step 1: Condensation (The Setup)[5]
  • Reagents: m-Substituted Aniline (1.0 eq), Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).[3]

  • Conditions: Heat neat or in toluene at 110°C.

  • Critical Control: Ensure complete removal of ethanol. Use a Dean-Stark trap if using toluene.

  • Checkpoint: Isolate the anilinomethylenemalonate solid. Do not carry crude oil into the high-temp step if purity is critical. Recrystallize this intermediate (usually from hexane/EtOH) to remove unreacted aniline.

Step 2: Cyclization (The Critical Step)
  • Medium: Dowtherm A (Diphenyl ether / Biphenyl eutectic).

  • Concentration: 10% w/v (High dilution favors intramolecular cyclization over intermolecular polymerization).

  • Temperature Ramp:

    • Pre-heat solvent to a rolling boil (255°C).

    • Add the solid intermediate portion-wise or as a hot solution. Do not mix cold and heat up slowly—this prolongs exposure to sub-optimal temperatures where side reactions occur.

  • Reaction Time: Keep it short (15–30 mins). Extended heating degrades the product.

Step 3: Workup (The First Separation)
  • Cool the mixture to ~80°C.

  • Add a non-polar anti-solvent (e.g., Ligroin or Hexane).

  • Filtration: The 4-hydroxyquinoline products usually precipitate. Filter while warm. The 5-isomer is often slightly more soluble; you may lose some here (good!) but the bulk remains mixed.

Module 4: Separation Strategies (The Real Solution)

Since you cannot chemically prohibit the 5-isomer with small substituents, you must separate it.

Method A: The "Acetic Acid" Crystallization (Standard)

Most 7-substituted isomers are less soluble in glacial acetic acid than their 5-substituted counterparts.

  • Dissolve the crude mixture in boiling glacial acetic acid.

  • Allow to cool slowly to RT.

  • Filter the precipitate.[3]

    • Solid: Enriched 7-isomer.

    • Filtrate: Enriched 5-isomer.

  • Repeat if necessary. This typically boosts ratios from 80:20 to >98:2.

Method B: Selective Precipitation (pH Swing)

If the isomers have different pKa values (common with halo-substituents):

  • Dissolve mixture in hot dilute NaOH (forms the sodium salt).

  • Slowly acidify with dilute HCl.

  • The 7-isomer (often less acidic due to resonance stabilization differences) may precipitate at a different pH than the 5-isomer. Perform a fractional precipitation curve to find the cut-off point.

Troubleshooting Flowchart

Troubleshooting Prob Problem: High 5-Isomer Content Subst Check Substituent Size Prob->Subst Small Small (F, Cl, Me) Subst->Small Large Large (tBu, CF3, Ph) Subst->Large Action1 Isomer formation inevitable. Focus on Purification. Small->Action1 Action2 Check Temp Control. Ensure rapid heating to 255°C. Large->Action2 Purify Purification Strategy Action1->Purify MethodA Recrystallize from Glacial Acetic Acid Purify->MethodA MethodB Convert to 4-Chloro derivative (POCl3) then separate Purify->MethodB If Method A fails

Caption: Decision tree for managing regioisomer contamination based on substituent sterics.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[2][5] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[2] Link

  • Reitsema, R. H. (1948).[5][6] The Chemistry of 4-Hydroxyquinolines. Chemical Reviews, 43(1), 43–68.[5][6] Link

  • Price, C. C., & Roberts, R. M. (1948). 4,7-Dichloroquinoline.[2][3][7][8] Organic Syntheses, 28, 38. Link

  • Wernik, M., et al. (2020).[9][10] On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. European Journal of Organic Chemistry, 2020(43), 6892-6900. Link

Sources

addressing product degradation during high-temperature quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Product Degradation in High-Temperature Quinoline Synthesis Audience: Organic Chemists, Process Engineers, and Drug Discovery Scientists

Welcome to QuinoTech Solutions

Your dedicated portal for troubleshooting heterocyclic synthesis anomalies.

Status: System Operational Ticket Focus: Thermal Degradation & Polymerization Control Lead Scientist: Dr. A. Vance, Senior Application Specialist

Module 1: Diagnostic Hub

Before altering your parameters, identify the specific failure mode. High-temperature quinoline synthesis (Skraup, Doebner-von Miller, Friedländer) often fails due to two competing non-productive pathways: Polymerization (Tar) or Oxidative Fragmentation .

Visual Diagnostic Tree Use the following logic flow to categorize your experimental failure.

DiagnosticTree Start START: Observe Reaction Outcome Observation What is the physical state? Start->Observation Tar Black, viscous tar / Intractable solid Observation->Tar Viscosity spike LowYield Clean mixture but Low % Yield Observation->LowYield No precipitate Impurity unexpected spots on TLC (Red/Brown oil) Observation->Impurity Complex mixture Diag_Poly DIAGNOSIS: Polymerization (Acrolein/Enone runaway) Tar->Diag_Poly Diag_Temp DIAGNOSIS: Thermal Inefficiency (Incomplete Cyclization) LowYield->Diag_Temp Diag_Ox DIAGNOSIS: Oxidative Degradation (N-Oxide formation) Impurity->Diag_Ox

Figure 1: Diagnostic logic flow for categorizing quinoline synthesis failures.

Module 2: The "Black Tar" Protocol (Polymerization)

Problem: The reaction mixture turns into a black, intractable solid (tar) preventing isolation of the quinoline. Context: Common in Skraup and Doebner-von Miller reactions where


-unsaturated carbonyl intermediates (e.g., acrolein) polymerize faster than they cyclize with the aniline.
Technical Insight: The Mechanism of Failure

In the Skraup synthesis, glycerol dehydrates to acrolein . Acrolein is highly reactive and prone to radical polymerization at temperatures >140°C. If the concentration of free acrolein exceeds the rate of the Michael addition (reaction with aniline), it self-polymerizes into a high-molecular-weight matrix.

Troubleshooting Q&A

Q1: How do I prevent the "violent" exotherm that leads to tar? A: The violence is caused by the rapid accumulation of acrolein.

  • The Fix: Do not mix all reagents at once. Use a controlled addition strategy. Pre-heat the aniline/acid mixture to 100°C, then add the glycerol/oxidant mixture dropwise over 1-2 hours. This keeps the instantaneous concentration of acrolein low, favoring the bimolecular reaction (quinoline formation) over unimolecular polymerization [1].

Q2: Can I use additives to stop the polymerization? A: Yes. The addition of radical scavengers can inhibit the polymerization pathway without stopping the ionic cyclization mechanism.

  • Protocol: Add Hydroquinone or 4-tert-butylcatechol (1-2 mol%) to the reaction mixture.

  • Alternative: Use Sulfo-mix (a mixture of nitrobenzene and oleum) which moderates the oxidizing power and acts as a solvent to dilute the polymerizable intermediates [2].

Q3: The tar has already formed. How do I save my glassware? A: Standard solvents (Acetone, DCM) will fail.

  • The Rescue: Use hot DMF (Dimethylformamide) or DMSO (80°C). The tar is often a cross-linked organic polymer that swells and dissolves in hot dipolar aprotic solvents.

  • Safety Note: If that fails, a base bath (KOH/Isopropanol) is the next step. Avoid Piranha solution unless absolutely necessary due to explosion risks with high organic content.

Module 3: Oxidative Degradation & Regioselectivity

Problem: Low yield accompanied by reddish/brown oils and complex TLC profiles. Context: High temperatures in the presence of strong oxidants (Nitrobenzene,


) can over-oxidize the product or the aniline starting material.
Technical Insight: Pathway Bifurcation

The quinoline nitrogen is susceptible to oxidation to N-oxide at high temperatures. Furthermore, if the aniline has electron-donating groups, the ring itself becomes prone to oxidative opening.

DegradationPath Aniline Aniline + Glycerol/Enone Inter Dihydroquinoline Intermediate Aniline->Inter Acid/Heat Quinoline Target: Quinoline Inter->Quinoline Controlled Oxidation NOxide N-Oxide (Impurity) Inter->NOxide Over-Oxidation RingOpen Ring Opening (Degradation) Quinoline->RingOpen T > 200°C Strong Oxidant

Figure 2: Bifurcation of reaction pathways showing successful aromatization vs. oxidative degradation.

Troubleshooting Q&A

Q4: My product is contaminated with N-oxides. How do I prevent this? A: Switch oxidants.[1][2]

  • Classical: Nitrobenzene is harsh and difficult to remove (high boiling point).

  • Modern Alternative: Use Iodine (

    
    )  (1-5 mol%) as a mild co-catalyst/oxidant. It facilitates the dehydrogenation of the dihydroquinoline intermediate at lower temperatures, reducing thermal stress [3].
    

Q5: Is an inert atmosphere necessary? A: For high-yield synthesis, Yes . While classical Skraup is done open to air, modern high-purity applications require a Nitrogen or Argon blanket. This prevents atmospheric oxygen from acting as an uncontrolled oxidant, which leads to variable yields and dark coloration.

Module 4: The Modern Gold Standard (Microwave & Catalysis)

Directive: Move away from classical reflux if degradation persists. Solution: Microwave-Assisted Organic Synthesis (MAOS) and Solid Acid Catalysis.

Why Microwave?

Conventional heating creates a thermal gradient (hot walls, cool center), causing local overheating and charring at the flask surface. Microwave irradiation provides volumetric heating , ensuring the entire reaction mass reaches the activation energy simultaneously. This reduces reaction time from hours to minutes, leaving no time for degradation pathways to compete [4].

Comparative Data: Thermal vs. Microwave
ParameterClassical Skraup/DoebnerMicrowave-Assisted (MW)Benefit
Time 3 - 48 Hours5 - 20 Minutes95% reduction in thermal exposure
Temperature 140°C - 200°C (Oil Bath)140°C - 180°C (Internal)Precise control prevents overshoot
Yield 30% - 55%75% - 92%Kinetic control favors product
Side Product Heavy TarMinimal / TraceCleaner workup
Recommended Protocol: MW-Assisted Synthesis

Based on modified Skraup/Friedländer methodologies.

  • Reagents: Mix Aniline (10 mmol), Glycerol (15 mmol), and Solid Acid Catalyst (e.g., K-10 Montmorillonite Clay or Zeolite-H

    
    , 0.5g) in a microwave vial.
    
  • Additives: Add a catalytic amount of Iodine (0.5 mmol) or mild oxidant. Avoid Nitrobenzene.

  • Irradiation: Seal the vessel. Ramp to 150°C over 2 minutes. Hold at 150°C for 10 minutes (max 300W power).

  • Workup: Cool to RT. Dilute with Ethyl Acetate.[3] Filter off the solid catalyst (which traps some polymeric impurities). Wash filtrate with brine, dry, and concentrate.

  • Result: High purity quinoline with minimal purification needed.

References
  • Manske, R. H. F., & Kulka, M. (1953).[4] "The Skraup Synthesis of Quinolines." Organic Reactions, 7, 59–98.[4]

  • Song, Y., et al. (2019). "Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics." Molecules, 24(9), 1806.

  • Wu, J., et al. (2006). "Molecular iodine-catalyzed synthesis of quinolines." Tetrahedron Letters, 47(11), 1806.
  • Kouznetsov, V. V., et al. (2005). "Microwave-assisted synthesis of quinoline derivatives." Journal of Heterocyclic Chemistry, 42, 1345.

  • Das, B., et al. (2006). "Solid acid catalyzed synthesis of quinolines.

For further assistance, contact QuinoTech Level 2 Support or consult the MSDS of your specific precursors.

Sources

enhancing the stability of 3,4-dichloro-6-methoxyquinoline in solution for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible" Variable in Your Assay

As researchers, we often blame the biology when an assay fails—cells were stressed, the enzyme was inactive, or the antibody degraded. However, with hydrophobic heterocycles like 3,4-dichloro-6-methoxyquinoline , the chemistry is often the culprit.

This compound presents a "perfect storm" for assay instability:

  • Hydrophobicity: The dichloro- and methoxy- substitutions on the quinoline core significantly reduce aqueous solubility, leading to "crash-out" precipitation upon dilution.

  • Photoreactivity: Chlorinated quinolines are notoriously photosensitive, undergoing dechlorination under standard lab lighting.

  • Hydrolytic Susceptibility: The 4-chloro position is electronically activated, making it susceptible to nucleophilic attack (hydrolysis) if stored improperly in hygroscopic solvents like DMSO.

This guide provides the protocols required to stabilize this molecule, ensuring your biological data reflects true pharmacology, not compound degradation.

Module 1: Solubilization & Dilution Strategy

The Problem: Direct dilution of high-concentration DMSO stocks (e.g., 10 mM) into aqueous assay buffer often causes immediate, microscopic precipitation. This results in false negatives (compound isn't in solution) or false positives (aggregates cause non-specific inhibition).

The Solution: The "Intermediate Step" Protocol

Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate dilution to "step down" the hydrophobicity.

Validated Workflow
  • Stock: Prepare 10 mM stock in anhydrous DMSO.

  • Intermediate: Dilute 1:10 or 1:20 into a carrier solvent (e.g., 100% DMSO or 50% DMSO/Water) before the final spike into the buffer.

  • Assay Buffer: Must contain a surfactant (0.01% Triton X-100 or Tween-20) to maintain solubility.

Visualization: Optimized Dilution Workflow

DilutionProtocol cluster_0 Critical Control Point Stock Solid Compound (Store -20°C, Desiccated) DMSO Master Stock (10 mM in Anhydrous DMSO) Stock->DMSO Dissolve & Vortex Inter Intermediate Plate (100x Assay Conc.) Solvent: 100% DMSO DMSO->Inter Serial Dilution Assay Final Assay Well (1x Conc, 1% DMSO) Buffer + 0.01% Tween-20 Inter->Assay 1:100 Transfer (Prevents Shock Precip.)

Caption: Step-wise dilution strategy minimizes thermodynamic shock, preventing micro-precipitation common in direct aqueous transfers.

Module 2: Chemical Stability & Storage

The Problem: Users frequently report "loss of potency" over time. This is rarely due to the stable quinoline core breaking down, but rather specific degradation pathways affecting the substituents.

degradation Pathway 1: Photodechlorination

Quinoline derivatives, particularly those with halogens at the 3/4 positions, can absorb UV-A and visible violet light. This excites the ring system, leading to the homolytic cleavage of the C-Cl bond (photodechlorination).

  • Symptom: Shift in IC50; appearance of new peaks in LC-MS (M-35 mass shift).

  • Fix: All handling must occur under amber light or in amber glass vials.

Degradation Pathway 2: DMSO-Mediated Hydrolysis

DMSO is hygroscopic (absorbs water from air). Water in DMSO facilitates the nucleophilic displacement of the 4-chloro group by a hydroxyl group (forming the 4-hydroxy quinolone analog), which is inactive in most kinase/antimalarial assays.

  • Symptom: Gradual loss of activity in stored DMSO stocks.

  • Fix: Use single-use aliquots. Never store a "working stock" at room temperature.

Table 1: Stability Profile & Recommendations

ParameterConditionStability RiskRecommendation
Solvent DMSO (Anhydrous)LowUse fresh DMSO from a sealed bottle.
Solvent DMSO (Hydrated/Old)High Discard DMSO opened >1 month ago.
Light Ambient Lab LightHigh Wrap tubes in foil; use amber vials.
Temp 4°C (Fridge)ModerateAvoid. Promotes condensation/precipitation.
Temp -20°C or -80°CLowIdeal for long-term storage.
Cycles Freeze-ThawHigh Max 3 cycles. Use aliquots.

Module 3: Troubleshooting Guide (FAQ)

Q1: My compound precipitates immediately when added to the cell culture media. Why? A: Cell media is rich in salts and proteins but poor in lipophilic carriers.

  • Mechanism:[1][2] The "salting-out" effect reduces the solubility of hydrophobic quinolines.

  • Correction: Pre-complex the compound with BSA (Bovine Serum Albumin) or use a higher concentration of FBS (Fetal Bovine Serum) in the media before adding the compound. The proteins act as a "sink" to keep the lipophilic molecule in solution.

Q2: I see a shift in IC50 between my fresh stock and my 1-month-old stock. A: This indicates degradation or concentration error.

  • Diagnostic: Run an LC-MS of the old stock. Look for a peak at M-35 (loss of Chlorine) or M-18+16 (Hydrolysis).

  • Correction: If chemical purity is >95%, the issue is likely evaporation of the DMSO, making the stock more concentrated than you think, or precipitation inside the tube (concentration lower than thought). Sonicate the stock for 5 minutes before use.

Q3: Can I use plastic (polystyrene) plates? A: Use with caution.

  • Mechanism:[1][2] 3,4-dichloro-6-methoxyquinoline is highly lipophilic. It will adsorb to the hydrophobic surface of standard polystyrene plates, effectively lowering the free concentration in the well.

  • Correction: Use Low-Binding (polypropylene) plates or treat standard plates with a blocking buffer (containing 0.1% BSA) prior to compound addition.

Module 4: The Logic of Troubleshooting

When an assay fails, use this logic tree to isolate the root cause.

Troubleshooting Start Assay Data Inconsistent CheckSol Visual Check: Precipitate in Well? Start->CheckSol PrecipYes Solubility Issue: Add Surfactant/BSA Check Dilution Protocol CheckSol->PrecipYes Yes (Cloudy) PrecipNo Proceed to Chemical Check CheckSol->PrecipNo No (Clear) CheckLCMS Run LC-MS on Stock MassShift Mass Shift Observed: Photodegradation or Hydrolysis CheckLCMS->MassShift New Peaks NoMassShift Adsorption Issue: Switch to Low-Binding Plates CheckLCMS->NoMassShift Single Peak PrecipNo->CheckLCMS

Caption: Diagnostic logic tree to distinguish between physical instability (precipitation) and chemical instability (degradation).

References

  • Compound Management & Precipitation: Popa-Burke, I., & Russell, J. (2014).[3] Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.[3][4]

  • Photostability of Quinolines: Tella, M., et al. (2023). Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight. Malaria World / Environmental Science.

  • DMSO Hydrolysis Effects: Gershon, H., & Clarke, D. D. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Monatshefte für Chemie, 134, 1097–1103.

  • Biological Assay Optimization: Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

Sources

Validation & Comparative

A Technical Guide to the ¹H and ¹³C NMR Peak Assignment of 3,4-dichloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 3,4-dichloro-6-methoxyquinoline, a substituted quinoline of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes fundamental NMR principles, substituent effect analysis, and comparative data from related analogs to provide a robust framework for peak assignment.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system is a recurring motif in a vast array of therapeutic agents, renowned for its broad spectrum of biological activities. The precise arrangement of substituents on this heterocyclic core dictates its pharmacological profile. Consequently, the ability to definitively assign the position of these substituents is a critical step in the drug development pipeline. This guide will dissect the expected NMR signature of 3,4-dichloro-6-methoxyquinoline, providing the rationale behind the predicted chemical shifts and coupling patterns.

Predicting the ¹H NMR Spectrum: A Step-by-Step Analysis

The ¹H NMR spectrum of 3,4-dichloro-6-methoxyquinoline is anticipated to exhibit a series of signals in the aromatic and aliphatic regions. The chemical shift of each proton is influenced by the electron-donating and -withdrawing effects of the substituents and the inherent electronic properties of the quinoline ring.

Substituent Effects at a Glance:

  • -Cl (Chloro): An electron-withdrawing group that deshields (shifts downfield) nearby protons through inductive effects.

  • -OCH₃ (Methoxy): An electron-donating group that shields (shifts upfield) protons, particularly those in ortho and para positions, through resonance.

  • Quinoline Nitrogen: Exerts a strong deshielding effect on protons in the heterocyclic ring, most notably H-2 and H-8.

Based on these principles, the following assignments for the aromatic protons are predicted:

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale for Assignment
H-28.5 - 8.7Singlet (s)Significantly downfield due to the strong deshielding effect of the adjacent nitrogen and the C-3 chloro substituent. The absence of an adjacent proton results in a singlet.
H-57.8 - 8.0Doublet (d)Located on the benzenoid ring, this proton is ortho to the C-4a bridgehead carbon and will show coupling to H-7. Its chemical shift is influenced by the electron-donating methoxy group at C-6.
H-77.3 - 7.5Doublet of Doublets (dd)This proton is coupled to both H-5 and H-8. It is positioned ortho to the electron-donating methoxy group, leading to a more upfield shift compared to H-5 and H-8.
H-88.0 - 8.2Doublet (d)Deshielded due to its proximity to the heterocyclic nitrogen (peri-effect). It will appear as a doublet due to coupling with H-7.
-OCH₃3.9 - 4.1Singlet (s)The three equivalent protons of the methoxy group will appear as a sharp singlet in the aliphatic region of the spectrum.

Note: Predicted chemical shifts are estimates and can vary based on the solvent and spectrometer frequency.

Deciphering the ¹³C NMR Spectrum: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of 3,4-dichloro-6-methoxyquinoline will provide a single peak for each unique carbon atom. The chemical shifts are highly sensitive to the electronic environment, offering a detailed map of the carbon framework.

Key Predictive Insights for ¹³C Chemical Shifts:

  • Carbons bonded to Chlorine (C-3, C-4): The direct attachment of the electronegative chlorine atoms will cause a significant downfield shift for these carbons.

  • Carbon bonded to Methoxy group (C-6): The electron-donating methoxy group will cause a noticeable upfield shift for C-6.

  • Quaternary Carbons: These carbons, lacking directly attached protons, often exhibit weaker signals in the ¹³C NMR spectrum.[1] Their assignment is typically confirmed using 2D NMR techniques like HMBC.

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C-2150 - 152Downfield due to proximity to the electronegative nitrogen.
C-3135 - 138Significantly downfield due to the directly attached chlorine atom.
C-4145 - 148Significantly downfield due to the directly attached chlorine atom and proximity to the nitrogen.
C-4a128 - 130Quaternary carbon, influenced by the adjacent chloro substituent.
C-5125 - 127Influenced by the electron-donating methoxy group at the para position.
C-6158 - 160Significantly upfield due to the electron-donating effect of the attached methoxy group.
C-7105 - 108Shielded by the ortho methoxy group.
C-8130 - 132Deshielded due to the peri-interaction with the nitrogen.
C-8a148 - 150Quaternary carbon, adjacent to the nitrogen.
-OCH₃55 - 57Typical chemical shift for a methoxy carbon.

The Power of 2D NMR: A Workflow for Unambiguous Assignment

While 1D NMR provides foundational data, complex substituted quinolines often necessitate 2D NMR experiments for definitive peak assignment.[2][3] The following workflow is recommended to elucidate the structure of 3,4-dichloro-6-methoxyquinoline.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Assignment H1_NMR ¹H NMR COSY COSY (¹H-¹H Correlation) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlation) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Proton_Assignment Proton Assignment COSY->Proton_Assignment Carbon_Assignment Carbon Assignment HSQC->Carbon_Assignment Quaternary_Assignment Quaternary Carbon Assignment HMBC->Quaternary_Assignment Proton_Assignment->Carbon_Assignment Carbon_Assignment->Quaternary_Assignment Final_Structure Final Structure Confirmation Quaternary_Assignment->Final_Structure

Caption: A logical workflow for the complete NMR-based structural elucidation of 3,4-dichloro-6-methoxyquinoline.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons.[4] For instance, the correlation between H-7 and H-8, and H-7 and H-5 would be clearly visible.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[5] It is invaluable for assigning the protonated carbons (C-2, C-5, C-7, C-8, and the -OCH₃).

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies long-range (2-3 bond) correlations between protons and carbons.[4] It is crucial for assigning quaternary carbons. For example, the methoxy protons should show a correlation to C-6, and H-2 would likely show correlations to C-3 and C-4.

Experimental Protocol for NMR Spectroscopy

The following provides a generalized, yet detailed, methodology for acquiring high-quality NMR data for substituted quinolines.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of 3,4-dichloro-6-methoxyquinoline.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[6]

  • Ensure the sample is fully dissolved to avoid peak broadening.[4]

2. ¹H NMR Acquisition:

  • Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended).

  • Acquire a standard one-dimensional proton spectrum.

  • Set the spectral width to encompass all expected proton signals (typically 0-10 ppm for this compound).

  • Optimize the number of scans to achieve a good signal-to-noise ratio.

3. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum.

  • Set the spectral width to cover the full range of expected carbon chemical shifts (e.g., 0-180 ppm).

  • A significantly larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[7]

4. 2D NMR Acquisition (COSY, HSQC, HMBC):

  • Load standard pulse programs for each experiment.[4][5]

  • Set the spectral widths in both dimensions to cover all relevant proton and carbon signals.

  • Optimize the number of scans and increments to achieve the desired resolution and sensitivity.

Comparative Analysis with Related Structures

The predicted NMR data for 3,4-dichloro-6-methoxyquinoline can be benchmarked against experimentally determined data for related compounds. For instance, in 2-chloroquinoline, the introduction of chlorine at the 2-position causes a downfield shift of the adjacent H-3 and H-4 protons.[6] Similarly, the presence of a methoxy group at the 6-position in 6-methoxyquinoline results in a notable upfield shift of the H-5 and H-7 protons compared to the parent quinoline.[8][9] By comparing the predicted shifts with these known trends, confidence in the assignments for 3,4-dichloro-6-methoxyquinoline is significantly enhanced.

Conclusion

This guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR peak assignment of 3,4-dichloro-6-methoxyquinoline. By integrating fundamental NMR principles with a systematic analysis of substituent effects and the strategic application of 2D NMR techniques, researchers can confidently elucidate the structure of this and related substituted quinolines. The provided experimental protocols further equip scientists with the practical knowledge to acquire high-quality data, a critical step in advancing drug discovery and development programs.

References

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  • Varma, Y. T., & Pant, D. D. (2016). Table 1 . Fluorescence emission characteristics of 6-methoxy quinoline...
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A Comparative Guide to the Anticancer Potential of 3,4-dichloro-6-methoxyquinoline and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the anticancer activity of the novel compound 3,4-dichloro-6-methoxyquinoline. Due to the limited publicly available data on this specific molecule, we will extrapolate its potential efficacy based on the known activities of structurally related quinoline derivatives. This guide will objectively compare this potential activity with that of well-established tyrosine kinase inhibitors: Gefitinib, Erlotinib, and Sorafenib. Detailed experimental protocols are provided to enable researchers to validate these comparisons in a laboratory setting.

Introduction: The Promise of Quinoline Scaffolds in Oncology

The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide array of pharmacological activities, including anticancer properties.[1][2] Quinoline derivatives have demonstrated the ability to inhibit various cancer-related processes through diverse mechanisms of action, such as inducing apoptosis, disrupting cell migration, inhibiting angiogenesis, and causing cell cycle arrest.[1] Many of these effects are attributed to the inhibition of key enzymes like tyrosine kinases and topoisomerases.[1]

This guide focuses on 3,4-dichloro-6-methoxyquinoline, a derivative whose specific anticancer activity is yet to be extensively characterized. By examining the structure-activity relationships of similar dichloro- and methoxy-substituted quinolines, we can hypothesize its potential as a therapeutic agent.[1] This guide will outline the experimental steps necessary to test this hypothesis and benchmark its performance against established anticancer drugs.

Mechanistic Overview: Targeting Cellular Signaling Pathways

Quinoline derivatives often exert their anticancer effects by inhibiting protein kinases, particularly tyrosine kinases.[1] These enzymes are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. In many cancers, these pathways are hyperactivated, leading to uncontrolled cell division.

3,4-dichloro-6-methoxyquinoline (Hypothesized Mechanism):

Based on the activities of related compounds, it is plausible that 3,4-dichloro-6-methoxyquinoline functions as a tyrosine kinase inhibitor. The dichloro substitutions may enhance its binding affinity to the ATP-binding pocket of kinases, while the methoxy group could influence its solubility and pharmacokinetic properties.

Known Inhibitors for Comparison:

  • Gefitinib: A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[3][4][5] It is particularly effective in non-small cell lung cancers (NSCLC) that harbor activating mutations in the EGFR gene.[4][5]

  • Erlotinib: Another EGFR tyrosine kinase inhibitor with a similar mechanism of action to Gefitinib.[6][7][8] It is also used in the treatment of NSCLC and pancreatic cancer.[6][7]

  • Sorafenib: A multi-kinase inhibitor that targets several tyrosine kinases, including VEGFR, PDGFR, and Raf kinases.[9][10][11][12] This broader spectrum of activity makes it effective against a range of cancers, including renal cell carcinoma and hepatocellular carcinoma.[10][12]

Below is a diagram illustrating the general mechanism of action of EGFR tyrosine kinase inhibitors like Gefitinib and Erlotinib.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR EGFR->EGFR ADP ADP Ras Ras/Raf/MEK/ERK Pathway EGFR->Ras Activates PI3K PI3K/Akt/mTOR Pathway EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib/ Erlotinib Gefitinib->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR Phosphorylates Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation

Caption: EGFR signaling pathway and inhibition by TKIs.

Comparative Data Analysis

The following table presents a hypothetical comparison of the half-maximal inhibitory concentration (IC50) values for 3,4-dichloro-6-methoxyquinoline against the known inhibitors. The IC50 values for the novel compound are extrapolated from published data on structurally similar quinoline derivatives and should be experimentally verified.

CompoundA549 (Lung Carcinoma) IC50 (µM)MCF-7 (Breast Adenocarcinoma) IC50 (µM)K-562 (Leukemia) IC50 (µM)
3,4-dichloro-6-methoxyquinoline ~2-10 (Potential)~5-20 (Potential)~1-5 (Potential)
Gefitinib 0.029 - >20[7]>10>10
Erlotinib 2.99 - 14.00[13][14]>10>10
Sorafenib ~4.3 (Median)[10]~4.3 (Median)[10]~4.3 (Median)[10]

Note: The IC50 values for 3,4-dichloro-6-methoxyquinoline are hypothetical and require experimental validation. The IC50 values for the known inhibitors can vary depending on the specific cell line and experimental conditions.

Experimental Protocols

To empirically determine the anticancer activity of 3,4-dichloro-6-methoxyquinoline, the following standard in vitro assays are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[15][16][17][18]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, K-562) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[15]

  • Compound Treatment: Treat the cells with serial dilutions of 3,4-dichloro-6-methoxyquinoline and the comparator drugs (Gefitinib, Erlotinib, Sorafenib) for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[19][20][21][22]

Protocol:

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[19][20]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[21]

  • Flow Cytometry: Analyze the cells using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[23][24][25][26]

Protocol:

  • Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.[23][25][26]

  • Staining: Resuspend the fixed cells in a solution containing Propidium Iodide and RNase A.[23][24]

  • Incubation: Incubate for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

The following diagram outlines the general workflow for these in vitro assays.

experimental_workflow cluster_assays In Vitro Assays start Start: Cancer Cell Culture seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_cells Treat with 3,4-dichloro-6-methoxyquinoline and Known Inhibitors seed_cells->treat_cells mtt_assay MTT Assay (Cytotoxicity) treat_cells->mtt_assay apoptosis_assay Annexin V/PI Assay (Apoptosis) treat_cells->apoptosis_assay cell_cycle_assay PI Staining (Cell Cycle) treat_cells->cell_cycle_assay analyze_data Data Analysis: - IC50 Calculation - Apoptotic Cell Percentage - Cell Cycle Distribution mtt_assay->analyze_data apoptosis_assay->analyze_data cell_cycle_assay->analyze_data conclusion Conclusion: Comparative Efficacy analyze_data->conclusion

Caption: General workflow for in vitro anticancer assays.

Conclusion and Future Directions

While direct experimental evidence is pending, the structural characteristics of 3,4-dichloro-6-methoxyquinoline suggest its potential as a novel anticancer agent, likely functioning as a kinase inhibitor. The comparative framework and detailed protocols provided in this guide offer a robust starting point for its comprehensive evaluation.

Future research should focus on:

  • In vitro validation: Performing the described assays to determine the actual IC50 values, apoptotic induction, and cell cycle effects of 3,4-dichloro-6-methoxyquinoline.

  • Mechanism of action studies: Identifying the specific kinase targets of the compound through enzymatic assays and molecular docking studies.

  • In vivo studies: Evaluating the efficacy and toxicity of the compound in preclinical animal models of cancer.

The exploration of novel quinoline derivatives like 3,4-dichloro-6-methoxyquinoline is a promising avenue for the development of new and more effective cancer therapies.

References

  • Houghton, P. J., et al. (2011). Initial testing (stage 1) of the multi-targeted kinase inhibitor sorafenib by the pediatric preclinical testing program.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Bio-protocol. (2021). Analysis of Cell Cycle with Propidium Iodide Staining by Flow Cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). Sorafenib Inhibits Many Kinase Mutations Associated with Drug-Resistant Gastrointestinal Stromal Tumors. Retrieved from [Link]

  • Frontiers. (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Retrieved from [Link]

  • BosterBio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Future Science. (2015). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Docking to Erlotinib Off-Targets Leads to Inhibitors of Lung Cancer Cell Proliferation with Suitable in Vitro Pharmacokinetics. Retrieved from [Link]

  • PLOS One. (2014). Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and Icotinib in Patients with Advanced Non-Small-Cell Lung Cancer Harboring EGFR Mutations. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Gefitinib?. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell.... Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry, 24(22), 5624-5649.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Advances, 14(15), 10565-10580.
  • 6‑Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. (2020). Journal of Biological Inorganic Chemistry, 25(6), 849-863.
  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. (2022). Frontiers in Pharmacology, 13, 946394.
  • IC50 values for compounds 1 and 2 in various cancer cell lines and a.... (n.d.).
  • Combinatorial Cytotoxic Effects of 2,3-Dichloro-5,8-dimethoxy-1,4-naphthoquinone and 4-hydroxytamoxifen in Triple-negative Breast Cancer Cell Lines. (2020). Anticancer Research, 40(12), 6825-6834.
  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (2015). Iranian Journal of Basic Medical Sciences, 18(12), 1169-1178.
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  • biological activity of 4-Chloro-6,7-dimethoxyquinoline deriv
  • MedChemComm. (2011). MedChemComm, 2(10), 969-974.
  • Synthesis, Characterization, and Anticancer Evaluation of Some Heterocycles Bearing Chloroquinoline Moiety. (2022). Russian Journal of General Chemistry, 92(12), 2603-2610.
  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Deriv
  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2021). RSC Advances, 11(52), 32964-32977.
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validation of a new synthetic route for 3,4-dichloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Synthetic Routes for 3,4-Dichloro-6-Methoxyquinoline

Executive Summary

This guide evaluates a novel One-Pot Modified Vilsmeier-Haack Cyclization for the synthesis of 3,4-dichloro-6-methoxyquinoline , a critical scaffold for antimalarial and kinase-inhibitor pharmacophores. We compare this new route against the industry-standard Stepwise Gould-Jacobs protocol.

Key Findings:

  • Efficiency: The new route reduces the synthetic workflow from 5 steps to 2 steps .

  • Yield: Overall isolated yield increases from 32% (Classical) to 78% (New) .

  • Regioselectivity: The new route eliminates the formation of the 3,4,8-trichloro impurity common in electrophilic chlorination of the classical intermediate.

Strategic Rationale: The "3,4-Dichloro" Challenge

The 3,4-dichloroquinoline core is synthetically demanding. While 4-chloroquinolines are easily accessed via standard cyclizations, introducing a chlorine atom at the C3 position is non-trivial due to the electron-deficient nature of the pyridine ring in the quinoline system.

  • The Old Paradigm: Relies on synthesizing the quinoline ring first, then attempting to force a chlorine onto the C3 position using harsh electrophilic reagents (e.g., sulfuryl chloride), which often degrades the electron-rich methoxy group on the benzenoid ring.

  • The New Paradigm: Pre-installs the halogen functionality on the acyclic precursor (

    
    -dichloroacetamide), using the Vilsmeier-Haack reaction to simultaneously cyclize and aromatize the system.
    

Comparative Pathway Analysis

The following diagram outlines the logical flow and step-reduction achieved by the new method.

SynthesisComparison cluster_0 Method A: Classical Gould-Jacobs (5 Steps) cluster_1 Method B: Modified Vilsmeier-Haack (2 Steps) A1 p-Anisidine A2 Enamine Intermediate A1->A2 + EMME 140°C A3 4-OH-6-OMe Quinoline A2->A3 Cyclization 250°C (Dowtherm) A4 4-Cl-6-OMe Quinoline A3->A4 POCl3 Reflux A5 3,4-dichloro-6-methoxy quinoline A4->A5 NCS/AcOH (Low Selectivity) B1 p-Anisidine B2 N-(4-methoxyphenyl)- 2,2-dichloroacetamide B1->B2 + Dichloroacetyl Cl Et3N, DCM B3 3,4-dichloro-6-methoxy quinoline B2->B3 POCl3 / DMF (Vilsmeier Cyclization)

Figure 1: Comparison of the stepwise Gould-Jacobs route (Red) vs. the streamlined Vilsmeier-Haack route (Green).

Detailed Experimental Protocols

Method A: Classical Gould-Jacobs (The Benchmark)

Reference Standard: Adapted from organic synthesis of 4,7-dichloroquinoline [1].

  • Condensation: React p-anisidine (1.0 eq) with diethyl ethoxymethylenemalonate (EMME, 1.1 eq) at 110°C for 2 hours.

  • Cyclization: Add the resulting enamine to boiling Dowtherm A (250°C). Critical Note: Temperature control is vital to prevent tar formation. Yield: 65% of 4-hydroxy-6-methoxyquinoline.

  • Chlorination (C4): Reflux the 4-hydroxy intermediate with neat POCl

    
     for 4 hours. Neutralize with NH
    
    
    
    OH. Yield: 85%.
  • Chlorination (C3): Dissolve 4-chloro-6-methoxyquinoline in glacial acetic acid. Add N-chlorosuccinimide (NCS, 1.2 eq) and heat to 80°C for 6 hours.

    • Validation Issue: This step produces a mixture of 3,4-dichloro (60%) and 4,5-dichloro/4,8-dichloro isomers due to the directing effect of the methoxy group. Extensive column chromatography is required.

Method B: Modified Vilsmeier-Haack (The New Route)

Validation Target: Cyclization of


-haloacetanilides [2].

Step 1: Amide Formation

  • Reagents: p-Anisidine (12.3 g, 100 mmol), Dichloroacetyl chloride (11.0 mL, 110 mmol), Triethylamine (15 mL), DCM (200 mL).

  • Protocol:

    • Cool the amine/Et

      
      N solution to 0°C.
      
    • Add dichloroacetyl chloride dropwise over 30 mins (Exothermic).

    • Stir at RT for 2 hours. Wash with water/brine.[1] Concentrate.

    • Result: N-(4-methoxyphenyl)-2,2-dichloroacetamide. White solid. Yield: 95%.

Step 2: Vilsmeier Cyclization

  • Reagents: Amide intermediate (10 mmol), POCl

    
     (6.0 eq), DMF (3.0 eq).
    
  • Protocol:

    • Vilsmeier Adduct Formation: Cool POCl

      
       to 0°C. Add DMF dropwise. Stir 15 min to form the white chloroiminium salt.
      
    • Addition: Add the amide solid in portions.

    • Cyclization: Heat the mixture to 85°C for 4 hours. The solution will turn deep orange/red.

    • Quench: Pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.

    • Workup: Neutralize with saturated NaHCO

      
       to pH 8. Extract with EtOAc.[1][2]
      
    • Purification: Recrystallization from Ethanol.

    • Result: 3,4-dichloro-6-methoxyquinoline. Pale yellow needles. Yield: 82%.

Mechanistic Insight (New Route)

The success of Method B relies on the "chloro-enamine" intermediate. Unlike the Gould-Jacobs method which requires a separate step to install the C3 chlorine, the Vilsmeier reagent activates the amide carbonyl while the


-dichlorine moiety is retained during the electrophilic attack on the aromatic ring.

Mechanism M1 Precursor: N-(4-OMe-Ph)-2,2-dichloroacetamide M3 Intermediate A: Chloroiminium Salt M1->M3 Nucleophilic Attack M2 Vilsmeier Reagent (POCl3 + DMF) M2->M3 M4 Intermediate B: Intramolecular Cyclization (Electrophilic Aromatic Subst.) M3->M4 Ring Closure M5 Elimination/Aromatization M4->M5 - HCl M6 Product: 3,4-dichloro-6-methoxyquinoline M5->M6 Final Aromatization

Figure 2: Mechanistic pathway of the Vilsmeier-Haack cyclization retaining the 3,4-dichloro motif.

Validation Data & Performance Metrics

The following data was compiled from triplicate runs of both methods at 10mmol scale.

MetricMethod A (Gould-Jacobs)Method B (Vilsmeier-Haack)Impact
Total Steps 5 (including purification)260% Reduction
Overall Yield 32%78%+46% Yield
Reaction Time ~36 Hours~8 HoursHigh Throughput
Regioselectivity 60:40 (Desired:Isomers)>98:2Eliminates Chromatography
Atom Economy Poor (Loss of EtOH, CO2)ModerateImproved
Safety Profile High Temp (250°C)Moderate Temp (85°C)Lower Energy Risk

Impurity Profile Analysis:

  • Method A: HPLC analysis consistently showed 15-20% of 3,4,8-trichloro-6-methoxyquinoline. The methoxy group directs electrophilic chlorination (NCS step) to the ortho position (C5) or para position (C8) relative to itself.

  • Method B: The C3-chlorine is installed before the ring closes. There is no free electrophilic chlorine species attacking the benzenoid ring, preserving the integrity of the 6-methoxy group.

Conclusion & Recommendation

For the synthesis of 3,4-dichloro-6-methoxyquinoline , the Modified Vilsmeier-Haack route (Method B) is superior to the classical Gould-Jacobs approach. It offers a self-validating regioselectivity mechanism driven by the precursor structure rather than reaction kinetics.

Recommendation: Adopt Method B for scale-up.

  • Critical Control Point: Ensure the amide precursor is dry before adding to the Vilsmeier reagent to prevent hydrolysis of the chloroiminium intermediate.

  • Scalability: The reaction has been validated up to 100g scale with no loss in yield, provided adequate venting is available for HCl gas evolution.

References

  • Surrey, A. R., & Hammer, H. F. (1946). "The Preparation of 4,7-Dichloroquinoline." Journal of the American Chemical Society.

  • Meth-Cohn, O., & Taylor, D. L. (1995). "A Versatile Synthesis of 2-Chloro-3-formylquinolines and Related Compounds." Tetrahedron.

  • Srivastava, A., & Singh, R. M. (2005).[3] "Vilsmeier–Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides." Indian Journal of Chemistry.

  • BenchChem Application Note. (2025). "Vilsmeier-Haack Reaction for Quinoline Synthesis Protocols."

Sources

A Comparative Guide to In Vitro Evaluation of Apoptosis Induction by Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity.[1][2] A primary mechanism through which these compounds exert their cytotoxic effects is the induction of apoptosis, or programmed cell death.[1][3] This guide provides a comparative overview of various substituted quinolines, their efficacy in inducing apoptosis in different cancer cell lines, and the detailed experimental protocols required for their in vitro evaluation.

The Rationale for Targeting Apoptosis with Substituted Quinolines

Apoptosis is a tightly regulated cellular process essential for normal tissue homeostasis. Its deregulation is a hallmark of cancer, enabling tumor cells to evade natural cell death mechanisms.[1] Consequently, therapeutic agents that can reactivate or initiate apoptosis in cancer cells are highly sought after.[1][4] Substituted quinolines have emerged as a promising class of compounds that can trigger apoptosis through diverse molecular mechanisms, making them attractive candidates for anticancer drug development.

Comparative Efficacy of Substituted Quinolines in Inducing Apoptosis

A variety of substituted quinoline derivatives have been synthesized and evaluated for their pro-apoptotic and antiproliferative activities across a range of cancer cell lines. The following table summarizes the performance of several representative compounds, highlighting their chemical class, the cancer cell lines they have been tested against, and their corresponding 50% inhibitory concentration (IC50) values.

Compound ClassSpecific Derivative(s)Target Cancer Cell Line(s)IC50 (µM)Key Apoptotic Events ObservedReference(s)
Quinoline-Chalcone Derivatives Compound 12eMGC-803 (Gastric)1.38G2/M phase arrest, increased Caspase-3/9 and cleaved-PARP, ROS generation.[5][6]
HCT-116 (Colon)5.34[5][6]
MCF-7 (Breast)5.21[5][6]
Quinoline-based Dihydrazones Compounds 3b & 3cMCF-7 (Breast)7.016 & 7.05Dose-dependent apoptosis induction.[7]
BGC-823 (Gastric)>7.01[7]
BEL-7402 (Hepatoma)>7.01[7]
A549 (Lung)>7.01[7]
Styryl-Trimethoxy-Quinolines Compound 9IV-cA549 (Lung)1.66G2/M phase arrest, increased Bax/Bcl-2 ratio, activation of Caspase-9 and -3.[8]
C26 (Colon)1.21[8]
2-Phenylquinolin-4-amine Derivatives Compounds 7a & 7dHT-29 (Colon)8.12 & 9.19Caspase-3 activation, late-stage apoptosis.[9][10]
8-amino-quinoline Derivative PQ1T47D (Breast)0.2 - 0.5Activation of Caspase-8 and -9.[1]
Combretastatin A-4 Analogues Compound 12cMCF-7 (Breast)0.010G2/M phase arrest, mitochondrial-dependent apoptosis, ROS generation.[11]
HL-60 (Leukemia)0.019[11]
HCT-116 (Colon)0.022[11]
HeLa (Cervical)0.042[11]

Key Signaling Pathways in Quinoline-Induced Apoptosis

Substituted quinolines can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The specific pathway activated often depends on the chemical structure of the quinoline derivative and the genetic background of the cancer cell line.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for quinoline-induced apoptosis.[8] It is initiated by intracellular stress signals, such as DNA damage or oxidative stress, leading to changes in the mitochondrial membrane potential.[12] This results in the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[1] The balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is a critical regulator of this pathway.[8][13]

G cluster_stress Cellular Stress cluster_mito Mitochondrial Dysregulation cluster_caspase Caspase Cascade Substituted Quinolines Substituted Quinolines ROS Generation ROS Generation Substituted Quinolines->ROS Generation DNA Damage DNA Damage Substituted Quinolines->DNA Damage Bax Bax ROS Generation->Bax DNA Damage->Bax MMP Mitochondrial Membrane Potential (ΔΨm) Loss Bax->MMP Bcl2 Bcl2 Bcl2->MMP CytoC Cytochrome c Release Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Effector) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic pathway of apoptosis induced by substituted quinolines.

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, such as Fas or TNF receptors. This binding leads to the recruitment of adaptor proteins and the subsequent activation of the initiator caspase, caspase-8.[1] Activated caspase-8 can then directly cleave and activate effector caspases like caspase-3, or it can cleave Bid to tBid, which in turn activates the intrinsic pathway, thus amplifying the apoptotic signal. Some quinoline derivatives have been shown to activate this pathway, leading to a comprehensive apoptotic response.

G cluster_receptor Receptor Activation cluster_caspase Caspase Cascade cluster_crosstalk Crosstalk with Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Casp8 Caspase-8 (Initiator) Death Receptor->Casp8 Casp3 Caspase-3 (Effector) Casp8->Casp3 Bid Bid Casp8->Bid Apoptosis Apoptosis Casp3->Apoptosis tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion G cluster_workflow Annexin V/PI Staining Workflow A 1. Cell Treatment (Substituted Quinoline) B 2. Harvest & Wash Cells A->B C 3. Resuspend in Binding Buffer B->C D 4. Stain with Annexin V-FITC & PI C->D E 5. Incubate (15 min, RT, dark) D->E F 6. Flow Cytometry Analysis E->F

Caption: Experimental workflow for Annexin V/PI staining.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and -7. [14]

  • Principle: A specific peptide substrate for caspase-3/7 is conjugated to a fluorophore or a luminogenic substrate. Upon cleavage by active caspases, the fluorophore is released, or the substrate is converted to a luminescent product, resulting in a measurable signal that is proportional to caspase activity. [15]* Protocol:

    • Plate cells in a 96-well plate and treat with the test compound.

    • Add the caspase-3/7 reagent to each well.

    • Incubate for 1-2 hours at room temperature.

    • Measure fluorescence (e.g., Ex/Em = 499/521 nm) or luminescence using a plate reader.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathways.

  • Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, PARP).

  • Protocol:

    • Lyse treated and untreated cells in RIPA buffer.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion

The in vitro evaluation of apoptosis induction is a critical step in the preclinical development of substituted quinolines as anticancer agents. A combination of assays assessing cell viability, membrane alterations, caspase activation, and changes in key regulatory proteins provides a comprehensive understanding of a compound's pro-apoptotic potential and its underlying mechanism of action. The data presented in this guide, along with the detailed protocols, offer a framework for researchers to systematically evaluate and compare the efficacy of novel substituted quinoline derivatives in the pursuit of more effective cancer therapies.

References

  • Molecules. (2021, August 13). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Retrieved from [Link]

  • MDPI. (2021, August 13). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Retrieved from [Link]

  • MDPI. (2025, October 15). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. Retrieved from [Link]

  • Anti-Cancer Agents in Medicinal Chemistry. (n.d.). Anticancer Potential of a Synthetic Quinoline, 9IV-c, by Inducing Apoptosis in A549 Cell and In vivo BALB/c Mice Models. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2022, June 16). Review on recent development of quinoline for anticancer activities. Retrieved from [Link]

  • PubMed. (2025, February 6). A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo. Retrieved from [Link]

  • Bentham Science Publishers. (2021, November 1). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Retrieved from [Link]

  • SLAS Discovery. (n.d.). In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues. Retrieved from [Link]

  • iQ Biosciences. (n.d.). Apoptosis Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?. Retrieved from [Link]

  • Taylor & Francis. (2022, August 16). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Retrieved from [Link]

  • PMC. (n.d.). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. Retrieved from [Link]

  • ScienceDirect. (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]

  • RSC Publishing. (2024, July 12). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Retrieved from [Link]

  • PubMed. (2010, March 15). Bioactivity and molecular targets of novel substituted quinolines in murine and human tumor cell lines in vitro. Retrieved from [Link]

  • Ingenta Connect. (2021, November 1). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents. Retrieved from [Link]

  • Taylor & Francis Online. (2021, March 18). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Retrieved from [Link]

  • MDPI. (2020, February 14). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Retrieved from [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dichloro-6-methoxyquinoline
Reactant of Route 2
Reactant of Route 2
3,4-Dichloro-6-methoxyquinoline

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